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  • Product: 3-Iodo-2-piperidin-1-ylpyridine
  • CAS: 1086376-23-9

Core Science & Biosynthesis

Foundational

3-Iodo-2-piperidin-1-ylpyridine chemical properties

Executive Summary 3-Iodo-2-(piperidin-1-yl)pyridine (CAS: 1086376-23-9) is a bifunctional heterocyclic building block characterized by a highly reactive C3-iodine handle and an electron-donating piperidine moiety at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-(piperidin-1-yl)pyridine (CAS: 1086376-23-9) is a bifunctional heterocyclic building block characterized by a highly reactive C3-iodine handle and an electron-donating piperidine moiety at the C2 position. This scaffold is critical in medicinal chemistry for the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and GPCR ligands. Its unique electronic push-pull system—where the piperidine nitrogen donates electron density into the pyridine ring—modulates the reactivity of the C3-iodine bond toward oxidative addition, making it a tunable substrate for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a lipophilic intermediate, typically isolated as a viscous oil or low-melting solid depending on purity and crystalline form.

PropertyData
IUPAC Name 3-Iodo-2-(piperidin-1-yl)pyridine
CAS Number 1086376-23-9
Molecular Formula C₁₀H₁₃IN₂
Molecular Weight 288.13 g/mol
SMILES IC1=CC=CN=C1N2CCCCC2
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Conjugate Acid) ~5.5 (Pyridine nitrogen)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Appearance Pale yellow viscous oil or solid

Synthetic Accessibility & Purification Protocol

Expertise & Experience: The most robust synthesis leverages the difference in electrophilicity between the C2 and C3 positions of a dihalo-pyridine precursor. The C2-halogen is activated for Nucleophilic Aromatic Substitution (


) by the adjacent ring nitrogen, while the C3-iodine remains intact for downstream functionalization.
Protocol: Regioselective Synthesis

Precursor: 2-Chloro-3-iodopyridine (CAS 78607-36-0) or 2-Fluoro-3-iodopyridine. Reagent: Piperidine (Nucleophile).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-iodopyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Nucleophile Addition: Add Piperidine (1.2 equiv) and Potassium Carbonate (

    
    , 2.0 equiv). Note: Use of an inorganic base prevents the formation of piperidinium salts that could stall the reaction.
    
  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material (2-chloro) should disappear; the product is more polar.

  • Workup (Self-Validating Step): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove residual DMF/piperidine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (CDCl3): Look for piperidine multiplets at

      
       1.6–1.7 (6H) and 
      
      
      
      3.0–3.2 (4H). The pyridine protons will show a characteristic pattern: H4 (dd), H5 (dd), H6 (dd). The H4 proton (adjacent to Iodine) will be deshielded (
      
      
      ~8.0 ppm).

Reactivity & Functionalization Pathways

The core value of this molecule lies in the C3-Iodine bond . The electron-donating effect of the C2-piperidine makes the C3 position slightly more electron-rich than unsubstituted 3-iodopyridine, potentially slowing oxidative addition but stabilizing the resulting Pd(II) intermediates.

Mechanism: Divergent Synthesis Map

The following diagram illustrates the primary catalytic cycles accessible from this scaffold.

ReactivityMap Core 3-Iodo-2-piperidin-1-ylpyridine (C3-Electrophile) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne / CuI / Pd(0)) Core->Sonogashira Heck Heck Reaction (Alkene / Pd(0)) Core->Heck LiExchange Li-Halogen Exchange (n-BuLi / -78°C) Core->LiExchange Biaryl 3-Aryl-2-piperidinylpyridine (Kinase Inhibitor Scaffolds) Suzuki->Biaryl C-C Bond Formation Alkyne 3-Alkynyl-2-piperidinylpyridine (Cyclization Precursors) Sonogashira->Alkyne C-C(sp) Bond Alkene 3-Alkenyl Derivatives Heck->Alkene Vinyl Substitution ElectrophileTrap 3-Formyl/Carboxy Derivatives (via Electrophile Trapping) LiExchange->ElectrophileTrap Nucleophilic Attack

Figure 1: Divergent synthetic pathways utilizing the C3-iodine handle for library generation.

Key Reaction: Suzuki-Miyaura Cross-Coupling

This is the most common transformation for generating biaryl kinase inhibitors.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (aqueous).
  • Solvent: Dioxane/Water (4:1) or DME.[1]

  • Insight: The bulky piperidine group at C2 can exert steric pressure. Using highly active phosphine ligands (e.g., XPhos, SPhos) is recommended if the boronic acid partner is also sterically hindered (ortho-substituted).

Applications in Drug Discovery

The 3-iodo-2-piperidinylpyridine scaffold is a bioisostere for other bicyclic systems found in oncology drugs.

  • Kinase Inhibition: The pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The C3-aryl group (installed via Suzuki coupling) extends into the hydrophobic back pocket.

  • ALK/ROS1 Inhibitors: Analogous to Crizotinib (which uses a piperidine-linked pyrazole), this scaffold allows for the exploration of pyridine-core inhibitors. The piperidine ring improves solubility and pharmacokinetic properties (ADME) by introducing a basic center that can be protonated at physiological pH.

Safety & Handling (GHS)[7]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (iodides can degrade/discolor over time).

References

  • National Center for Biotechnology Information. (2025). 3-Iodo-2-piperidin-1-ylpyridine (Compound Summary). PubChem.[2][3] Retrieved from [Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines. Journal of Organic Chemistry. (Demonstrates iodine reactivity in similar N-heterocycles). Retrieved from [Link]

  • Mishra, S., et al. (2023).[1][4][5] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society.[4] (Context on piperidine pharmacophores). Retrieved from [Link]

  • Amerigo Scientific. 3-Iodo-2-piperidin-1-ylpyridine Product Data. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profile of 3-Iodo-2-(piperidin-1-yl)pyridine: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3-iodo-2-(piperidin-1-yl)pyridine. In the absence of publicly available, consolidated experimental spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3-iodo-2-(piperidin-1-yl)pyridine. In the absence of publicly available, consolidated experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, we present a detailed forecast of the spectral data. This guide is designed to aid in the identification, characterization, and quality control of 3-iodo-2-(piperidin-1-yl)pyridine in a research and development setting. Methodologies for spectral acquisition are also detailed to ensure a self-validating framework for experimental replication.

Introduction and Molecular Structure

3-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative featuring a piperidine ring at the 2-position and an iodine atom at the 3-position. The piperidine moiety is a ubiquitous structural feature in many natural products and pharmaceutical agents.[1] The presence of a halogenated pyridine ring makes this compound a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions for the synthesis of more complex molecules.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.

The molecular structure, presented below, dictates the expected spectroscopic behavior. The pyridine ring provides an aromatic system, while the piperidine ring introduces aliphatic protons and carbons. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the iodine substituent significantly influences the electronic environment and, consequently, the NMR chemical shifts.

Figure 1. Molecular Structure of 3-Iodo-2-(piperidin-1-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-iodo-2-(piperidin-1-yl)pyridine, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyridine ring and the ten protons of the piperidine ring. The chemical shifts are influenced by the electronic effects of the nitrogen heteroatom and the iodine substituent.

  • Pyridine Protons: The pyridine protons are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded. The protons at C4 and C5 will be influenced by the adjacent iodine and piperidine groups.

  • Piperidine Protons: The piperidine protons will appear in the aliphatic region (δ 1.5-3.5 ppm). The protons on the α-carbons (adjacent to the nitrogen) will be the most deshielded due to the inductive effect of the nitrogen. The protons on the β and γ carbons will appear further upfield. Due to the chair conformation of the piperidine ring, these signals may appear as broad multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine) 8.0 - 8.2 dd ~4-5, ~1-2
H-4 (Pyridine) 7.5 - 7.7 dd ~7-8, ~4-5
H-5 (Pyridine) 6.9 - 7.1 t ~7-8
α-CH₂ (Piperidine) 3.0 - 3.3 m -

| β, γ-CH₂ (Piperidine) | 1.5 - 1.8 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 10 unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons are particularly sensitive to substituent effects.

  • Pyridine Carbons: The carbon atom attached to the iodine (C3) is expected to be significantly shielded (appear at a lower ppm value) due to the heavy atom effect. The carbon attached to the piperidine (C2) will be deshielded. The other pyridine carbons will appear in the typical aromatic region for pyridines.[5]

  • Piperidine Carbons: The α-carbons of the piperidine ring will be the most deshielded in the aliphatic region, followed by the β and γ carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) 158 - 162
C-3 (Pyridine) 95 - 100
C-4 (Pyridine) 138 - 142
C-5 (Pyridine) 120 - 124
C-6 (Pyridine) 148 - 152
α-C (Piperidine) 50 - 55
β-C (Piperidine) 25 - 28

| γ-C (Piperidine) | 23 - 26 |

Note: These are predicted values and are subject to solvent effects.[6]

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 Sample ready acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 Raw data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and reference spectra proc2->proc3 output output proc3->output Final Spectra

Figure 2. Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-2-(piperidin-1-yl)pyridine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.[7]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[8]

  • Data Acquisition: Acquire the ¹H spectrum using standard pulse sequences. For the ¹³C spectrum, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3-iodo-2-(piperidin-1-yl)pyridine is expected to show characteristic absorption bands for the aromatic pyridine ring and the aliphatic piperidine ring.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of the bond between the pyridine and piperidine is characteristic of aromatic amines and is expected in the 1335-1250 cm⁻¹ range.[9]

  • C-I Stretching: The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3000 Aromatic C-H Stretch Medium
2950 - 2850 Aliphatic C-H Stretch Strong
1600 - 1450 Aromatic C=C and C=N Stretch Medium-Strong
1335 - 1250 Aromatic C-N Stretch Strong

| Below 600 | C-I Stretch | Medium |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture in a pellet die prep1->prep2 prep3 Apply pressure (8-10 tons) to form a transparent pellet prep2->prep3 acq1 Place pellet in the spectrometer's sample holder prep3->acq1 Pellet ready acq2 Acquire background spectrum (air) acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Ratio sample spectrum against background acq3->proc1 Raw data proc2 Convert to absorbance or transmittance proc1->proc2 output output proc2->output Final Spectrum

Figure 3. Workflow for IR Spectroscopic Analysis (KBr Pellet Method).

  • Sample Preparation: Grind 1-2 mg of 3-iodo-2-(piperidin-1-yl)pyridine with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, a background spectrum of air is collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of 3-iodo-2-(piperidin-1-yl)pyridine (C₁₀H₁₃IN₂) is 288.02 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 289.03.

Under harsher ionization conditions like Electron Ionization (EI), or in tandem MS (MS/MS) experiments, fragmentation is expected. Key fragmentation pathways would likely involve:

  • Loss of Iodine: Cleavage of the C-I bond to give a fragment at [M-I]⁺ (m/z 161).

  • α-Cleavage of the Piperidine Ring: Fragmentation of the piperidine ring adjacent to the nitrogen is a common pathway for piperidine derivatives, leading to the formation of a stable iminium ion.[13]

  • Loss of Piperidine: Cleavage of the bond between the pyridine and piperidine rings could occur.

G M [M+H]⁺ m/z = 289 F1 [M-I]⁺ m/z = 162 M->F1 - I F2 Piperidine Ring Fragmentation M->F2 α-cleavage F3 Loss of C₄H₈ m/z = 233 F2->F3 Rearrangement

Figure 4. Predicted Major Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: The sample solution is introduced into the ESI source via a syringe pump or through an HPLC system. A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.[14]

  • Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions.[15]

  • Mass Analysis and Detection: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio. The detector then records the abundance of each ion to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 3-iodo-2-(piperidin-1-yl)pyridine. The predicted chemical shifts, absorption bands, and fragmentation patterns are based on established spectroscopic principles and data from analogous structures, offering a reliable framework for researchers. The inclusion of standardized experimental protocols ensures that this guide can be practically applied in a laboratory setting for the synthesis and characterization of this and related compounds. The synergistic use of these three spectroscopic techniques provides a powerful and comprehensive approach to structural elucidation and purity assessment.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 2, 2026, from [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. (1969). Journal of the American Chemical Society. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Retrieved February 2, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). University of Aveiro. Retrieved February 2, 2026, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. Retrieved February 2, 2026, from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]

  • Mass chart Fragmentation. (n.d.). SlideShare. Retrieved February 2, 2026, from [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved February 2, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Principles of Electrospray Ionization. (2025). ResearchGate. [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.). International Centre for Diffraction Data. Retrieved February 2, 2026, from [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO. Retrieved February 2, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved February 2, 2026, from [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Canadian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. [Link]

  • Principles of electrospray ionization. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved February 2, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 2, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved February 2, 2026, from [Link]

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

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Foundational

The 3-Iodo-2-piperidin-1-ylpyridine Scaffold: A Modular Hub for Kinase and GPCR Ligand Discovery

Executive Summary 3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9) represents a high-value bifunctional intermediate in modern medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9) represents a high-value bifunctional intermediate in modern medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a "privileged scaffold"—a core structural motif capable of binding to diverse biological targets when appropriately functionalized. Its value lies in its dual reactivity: the 2-piperidinyl moiety provides a solubilizing, lipophilic pharmacophore often required for bioavailability and receptor affinity (particularly in CNS and kinase targets), while the 3-iodo substituent acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide details the biological relevance, chemical profiling, and synthetic utility of this scaffold, designed for researchers optimizing lead compounds for Kinase Inhibition (ALK/ROS1/MSK1) and GPCR modulation (5-HT/Dopamine) .

Chemical Biology Profile & Pharmacophore Analysis

Structural Logic

The molecule functions as a bioisostere of ortho-substituted biphenyls or N-aryl piperazines, but with distinct electronic properties due to the pyridine nitrogen.

FeatureFunction in Drug Design
Pyridine Core Acts as a hydrogen bond acceptor (HBA); reduces lipophilicity (LogP) compared to benzene, improving metabolic stability and water solubility.
2-Piperidinyl Group A bulky, hydrophobic amine. In physiological pH, the piperidine nitrogen can be protonated (pKa ~9-10), allowing ionic interactions with Asp/Glu residues in receptor binding pockets (e.g., GPCRs).
3-Iodo Handle The "Warhead." It is electronically activated for oxidative addition by Pd(0) catalysts, enabling the rapid construction of biaryl systems or alkyne-linked libraries.
Mechanistic Applications
A. Kinase Inhibition (The "Hinge Binder" Strategy)

In many kinase inhibitors (e.g., Crizotinib analogs), the 2-aminopyridine motif binds to the ATP-binding pocket.

  • Mechanism: The pyridine nitrogen often interacts with the "hinge region" of the kinase.

  • Role of Piperidine: The piperidine ring at the 2-position often projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.

  • Role of 3-Iodo: This position is critical for attaching the hydrophobic "core" that occupies the deep hydrophobic pocket of the enzyme. Derivatives synthesized from this iodine handle have shown potency against ALK (Anaplastic Lymphoma Kinase) and ROS1 fusion proteins [1].

B. GPCR Ligand Design (CNS Targets)

Piperidinyl-pyridine derivatives are established scaffolds for targeting Serotonin (5-HT) and Dopamine receptors.

  • Mechanism: The basic nitrogen of the piperidine mimics the endogenous neurotransmitter's amine, anchoring the molecule in the receptor's orthosteric site.

  • Application: Functionalization at the 3-position (via the iodine) allows tuning of selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) [2].

Experimental Protocols: Synthesis & Functionalization

Synthesis of the Core Scaffold

Note: This protocol relies on Nucleophilic Aromatic Substitution (SNAr).[1] The presence of the 3-iodo group activates the 2-position, but less so than a nitro group. Therefore, a good leaving group (Fluoro or Chloro) at C2 is required.

Protocol: SNAr Displacement

  • Reagents: 2-Fluoro-3-iodopyridine (1.0 eq), Piperidine (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-fluoro-3-iodopyridine in DMF (0.5 M concentration).

    • Add K₂CO₃ followed by piperidine dropwise at room temperature.

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The reaction is driven by the high nucleophilicity of piperidine and the leaving group ability of fluorine. If using 2-chloro-3-iodopyridine, increase temperature to 100°C [3].

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Yield: Typically 85–95%.

Library Generation: Suzuki-Miyaura Coupling

This step converts the intermediate into a bioactive lead candidate.

Protocol: C3-Arylation

  • Reagents: 3-Iodo-2-piperidin-1-ylpyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine all reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Mechanism:[2][3] The bulky piperidine at C2 may cause steric hindrance; high-activity catalysts like Pd(dppf) or SPhos are recommended to overcome steric crowding at the C3 position.

Visualizing the Workflow

The following diagram illustrates the transformation of the raw materials into a bioactive library using the 3-Iodo-2-piperidin-1-ylpyridine scaffold.

G cluster_0 Pharmacophore Logic Start Precursor: 2-Fluoro-3-iodopyridine Core SCAFFOLD: 3-Iodo-2-piperidin-1-ylpyridine Start->Core SNAr (80°C, K2CO3) Reagent Reagent: Piperidine Reagent->Core Product Bioactive Ligand (Kinase/GPCR Inhibitor) Core->Product Pd-Catalyzed Cross-Coupling Coupling Suzuki Coupling (Ar-B(OH)2 + Pd cat) Coupling->Product

Caption: Synthesis pathway transforming the halogenated precursor into the bifunctional scaffold, followed by diversification into bioactive ligands.

Safety & Handling

  • Halogenated Pyridines: Can be skin irritants and sensitizers. Handle in a fume hood.

  • Piperidine: Highly flammable and toxic by inhalation.

  • Waste Disposal: All palladium-contaminated waste must be segregated for heavy metal disposal.

References

  • Wang, Y., et al. (2019). "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry.

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 2-piperidinyl-3-arylpyridines as 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters.

  • Bunnett, J. F. (2014). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry.

  • Amerigo Scientific. "Chemical Building Blocks: 3-Iodo-2-piperidin-1-ylpyridine." Product Catalog.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine

Abstract This document provides a comprehensive guide for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method centered on the nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic underpinnings, offer step-by-step experimental procedures, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key synthetic intermediate.

Introduction and Scientific Context

3-Iodo-2-(piperidin-1-yl)pyridine is a bifunctional molecule of significant interest in synthetic organic chemistry. The piperidine moiety imparts specific steric and electronic properties and can influence the pharmacokinetic profile of derivative compounds. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][2] This dual functionality makes the title compound an ideal scaffold for building molecular complexity and accessing novel chemical entities for drug discovery programs and advanced materials research.

The synthesis of substituted 2-aminopyridines is a cornerstone of heterocyclic chemistry.[3] The presented protocol leverages the inherent electronic properties of the pyridine ring, where the C2 and C4 positions are activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom.[4] By employing a 2,3-dihalopyridine precursor, a regioselective substitution can be achieved, yielding the desired product with high fidelity.

The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted route for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halo-3-iodopyridine and piperidine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine via SNAr. X = Cl, Br.

The mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The secondary amine (piperidine) acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This is the rate-determining step.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which stabilizes the intermediate.

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the halide leaving group (e.g., chloride or bromide).

The reactivity of halopyridines in SNAr reactions is dependent on both the nature of the halogen and its position on the ring. The leaving group ability follows the order F > Cl > Br > I.[4] However, 2-chloro- and 2-bromopyridines are often preferred starting materials due to their optimal balance of reactivity, stability, and commercial availability. The substitution occurs preferentially at the C2 position over the C3 position because the intermediate formed from C2 attack is better stabilized by the adjacent ring nitrogen.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine from 2-chloro-3-iodopyridine.

Materials and Reagents
ReagentCAS No.Molecular WeightRecommended Purity
2-Chloro-3-iodopyridine76065-32-8239.44 g/mol >97%
Piperidine110-89-485.15 g/mol >99%
Triethylamine (TEA)121-44-8101.19 g/mol >99%, anhydrous
Ethanol (EtOH)64-17-546.07 g/mol Anhydrous, 200 proof
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, >99%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Granular
Silica Gel7631-86-960.08 g/mol 230-400 mesh
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-iodopyridine (1.0 eq., e.g., 2.39 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add a 1:3 mixture of anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH) (40 mL). Stir the mixture to dissolve the starting material. To this solution, add piperidine (1.2 eq., 1.02 g, 12.0 mmol) followed by triethylamine (TEA) (1.5 eq., 1.52 g, 15.0 mmol).[3]

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring Progress: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to isolate the pure 3-Iodo-2-(piperidin-1-yl)pyridine.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.

Visualization of the Experimental Workflow

The following diagram outlines the major steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Reagent Setup (2-Chloro-3-iodopyridine, Piperidine, TEA, Solvent) B 2. Reflux (80-85 °C, 3-5 h) A->B C 3. Solvent Removal B->C D 4. Liquid-Liquid Extraction C->D E 5. Drying & Concentration D->E F 6. Flash Chromatography E->F G 7. Characterization (NMR, MS) F->G

Caption: Workflow for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine.

Expert Insights and Troubleshooting

  • Causality of Reagent Choices:

    • Starting Material: 2-Chloro-3-iodopyridine is an excellent choice. The chlorine at the 2-position is a good leaving group for the SNAr reaction, while the more robust C-I bond at the 3-position is preserved for subsequent functionalization.

    • Base: Triethylamine (TEA) is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nucleophile, which would otherwise form a non-nucleophilic piperidinium salt and halt the reaction.

    • Solvent System: A mixture of THF and EtOH provides a good medium for this reaction. Ethanol can solvate the ionic intermediates, while THF helps maintain the solubility of the organic starting materials.[3]

  • Troubleshooting Common Issues:

    • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the recommended time, ensure the reaction temperature is correct and that the reagents (especially piperidine and TEA) are of high purity and anhydrous. The reaction time can be extended if necessary.

    • Low Yield: Low yields can result from inefficient extraction or purification. Ensure thorough extraction with an appropriate organic solvent. During chromatography, careful selection of the eluent system is crucial to separate the product from any byproducts or residual starting material.

    • Side Product Formation: While the reaction is highly regioselective, trace amounts of other products could form under forcing conditions. If unexpected spots appear on TLC, consider lowering the reaction temperature.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5] Handle with extreme care, avoiding inhalation and direct contact. Keep away from heat, sparks, and open flames.[6]

  • 2-Chloro-3-iodopyridine: Acutely toxic and an irritant. Avoid contact with skin, eyes, and clothing.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be placed in designated hazardous waste containers.

References

  • Larionov, E., et al. (2008). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. Available at: [Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Journal of Organic Chemistry, 82, 11727-11734. Available at: [Link]

  • Soliman, A. M., et al. (2012). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. National Institutes of Health. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Application

Introduction: The Critical Role of Purity for 3-Iodo-2-(piperidin-1-yl)pyridine in Research and Development

An Application Note and Protocol for the Purification of 3-Iodo-2-(piperidin-1-yl)pyridine For Researchers, Scientists, and Drug Development Professionals 3-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 3-Iodo-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

3-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The piperidine moiety is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties[1][2][3]. The iodo- and pyridine components offer versatile handles for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules[4][5].

Given its role as a key intermediate, the purity of 3-iodo-2-(piperidin-1-yl)pyridine is paramount. Impurities, even in trace amounts, can lead to unpredictable side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. This guide provides a comprehensive overview of robust purification strategies for this compound, focusing on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Their Impact on Purification Strategy

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. While specific experimental data for 3-iodo-2-(piperidin-1-yl)pyridine is not extensively published, we can infer its likely characteristics based on its constituent parts: the iodopyridine ring and the piperidine substituent.

PropertyPredicted CharacteristicRationale and Implication for Purification
Molecular Formula C₁₀H₁₃IN₂A molecular weight of approximately 288.13 g/mol .
Polarity Moderately Polar, BasicThe presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring) makes the molecule basic and capable of hydrogen bonding, contributing to its polarity[6]. This suggests that it will be soluble in polar organic solvents and that its retention on normal-phase chromatography media like silica gel will be significant.
Solubility Good solubility in polar organic solvents (e.g., DCM, EtOAc, MeOH). Poor solubility in non-polar solvents (e.g., hexanes). Solubility in aqueous solutions is expected to be pH-dependent; it will be more soluble in acidic aqueous solutions due to the formation of a protonated, more polar salt.This pH-dependent solubility is a powerful tool for purification via liquid-liquid extraction.
Stability Potentially sensitive to light and strong acids/bases.Iodoaromatic compounds can be light-sensitive. The bond between the pyridine and piperidine moieties could be susceptible to cleavage under harsh conditions. Purification should ideally be conducted with minimal exposure to light and extreme pH.
Physical State Likely a solid at room temperature.Many substituted pyridines and piperidines are solids, which makes recrystallization a viable final purification step[7][8].

A Multi-Step Purification Workflow: From Crude Reaction Mixture to High-Purity Compound

A robust purification strategy for 3-iodo-2-(piperidin-1-yl)pyridine typically involves a sequence of techniques, each leveraging different properties of the molecule to remove specific types of impurities.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Column Column Chromatography LLE->Column Separation by Polarity Recrystal Recrystallization Column->Recrystal Final Polishing Pure High-Purity Product Recrystal->Pure

Caption: Overall purification workflow for 3-Iodo-2-(piperidin-1-yl)pyridine.

Protocol 1: Liquid-Liquid Extraction for Initial Work-up and Cleanup

Principle: This technique separates the target compound from impurities based on their differing solubilities in two immiscible liquid phases (typically an organic solvent and an aqueous solution). By manipulating the pH of the aqueous phase, we can selectively move our basic target compound between the layers, leaving behind non-basic impurities.

Materials:

  • Crude reaction mixture containing 3-iodo-2-(piperidin-1-yl)pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like DCM or EtOAc (10-20 mL per gram of crude material).

  • Acidic Wash (Forward Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated, more polar 3-iodo-2-(piperidin-1-yl)pyridine salt will move into the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

    • Expert Insight: This step is crucial for removing non-basic organic impurities, which will remain in the original organic layer.

  • Basification and Back Extraction:

    • Combine the acidic aqueous extracts.

    • Cool the flask in an ice bath.

    • Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the pH is >9 (verify with pH paper). This deprotonates the product, making it less water-soluble.

    • Return the basified aqueous solution to the separatory funnel.

    • Add a fresh portion of DCM or EtOAc.

    • Shake vigorously to extract the neutral product back into the organic layer.

    • Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent twice more.

  • Washing and Drying:

    • Combine all the organic extracts from the back extraction.

    • Wash the combined organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, but significantly cleaner, product.

Protocol 2: Purification by Flash Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Materials:

  • Partially purified 3-iodo-2-(piperidin-1-yl)pyridine from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents for eluent system (e.g., Hexanes, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC for Eluent System Selection:

    • Dissolve a small amount of the crude product in a few drops of DCM or EtOAc.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexanes:EtOAc.

    • The ideal eluent system will give the product a retention factor (Rf) of approximately 0.2-0.4.

    • Expert Insight: Due to the basic nature of the compound, streaking on the TLC plate might be observed. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent can mitigate this by neutralizing acidic sites on the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent. Carefully add this dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hexanes:EtOAc), is often most effective[9][10].

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-iodo-2-(piperidin-1-yl)pyridine.

Protocol 3: Recrystallization for Final Product Polishing

Principle: This is the ultimate step for achieving high purity for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at a high temperature, and as it cools, the solubility decreases, causing the pure compound to crystallize out, leaving impurities behind in the solution.

Materials:

  • Purified 3-iodo-2-(piperidin-1-yl)pyridine from column chromatography

  • Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Toluene, Hexane/EtOAc mixture)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the target compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of the compound in various solvents to find the optimal one.

    • Expert Insight: A mixed solvent system (e.g., Ethanol/Water or Hexane/EtOAc) can also be effective. Dissolve the compound in the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool.

RecrystallizationLogic Start Select Solvent Test Add small amount of solvent to compound at room temp. Start->Test Soluble Soluble at RT? Test->Soluble Insoluble Insoluble at RT? Soluble->Insoluble No BadSolvent Bad Solvent. Try another. Soluble->BadSolvent Yes Heat Heat to boiling Insoluble->Heat Yes Insoluble->BadSolvent No SolubleHot Soluble when hot? Heat->SolubleHot GoodSolvent Good Solvent! SolubleHot->GoodSolvent Yes SolubleHot->BadSolvent No

Sources

Method

Application Note: Comprehensive Analytical Strategies for the Characterization of 3-Iodo-2-piperidin-1-ylpyridine

Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Iodo-2-piperidin-1-ylpyridine, a key heterocyclic building block in pharmaceutical synthesis. Ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Iodo-2-piperidin-1-ylpyridine, a key heterocyclic building block in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is paramount for the consistency of manufacturing processes and the safety and efficacy of final active pharmaceutical ingredients (APIs). This application note outlines an integrated analytical approach employing spectroscopic and chromatographic techniques, providing detailed protocols and explaining the scientific rationale behind the methodological choices. The methods described are designed to be robust, reliable, and adhere to the principles of analytical procedure validation as outlined in international guidelines.

Introduction

3-Iodo-2-piperidin-1-ylpyridine is a substituted pyridine derivative whose structural features make it a valuable intermediate in medicinal chemistry. The presence of the iodo- group provides a reactive site for cross-coupling reactions, while the piperidinyl moiety can influence solubility, metabolic stability, and receptor binding affinity of target molecules. Given its role as a critical starting material, a rigorous and well-defined analytical control strategy is essential. This strategy must unequivocally confirm the chemical identity, accurately quantify its purity, and identify and control potential impurities that may arise from the synthetic route.

This guide presents a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling. These methods, when used in concert, provide a comprehensive characterization that supports drug development activities from early-stage research to regulated manufacturing environments.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 3-Iodo-2-piperidin-1-ylpyridine is the cornerstone of analytical method development.

Table 1: Physicochemical Properties of 3-Iodo-2-piperidin-1-ylpyridine

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₃IN₂Calculated
Molecular Weight 288.13 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds.[1]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)Based on analogous structures.[1] Essential for preparing solutions for NMR and HPLC.
UV Chromophore Pyridine ringThe pyridine ring provides UV absorbance, making UV-based detection in HPLC a viable approach.

Integrated Analytical Workflow

A robust characterization of 3-Iodo-2-piperidin-1-ylpyridine requires the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they form a self-validating system for quality assessment. The general workflow is depicted below.

Analytical_Workflow cluster_0 Characterization Strategy cluster_1 Identification cluster_2 Purity & Assay Start Sample: 3-Iodo-2-piperidin-1-ylpyridine NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Functional Groups HPLC HPLC-UV (Purity & Impurities) Start->HPLC Separation Report Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report Assay Quantitative Analysis (HPLC or qNMR) HPLC->Assay Quantification Assay->Report

Caption: Integrated workflow for the characterization of 3-Iodo-2-piperidin-1-ylpyridine.

Identification and Structural Elucidation

Unambiguous identification is the first step in characterization. A combination of NMR, MS, and FTIR is recommended for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules in solution.[2][3][4][5] For 3-Iodo-2-piperidin-1-ylpyridine, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The chemical shifts will differentiate between the sp² carbons of the pyridine ring and the sp³ carbons of the piperidine ring. The carbon directly attached to the iodine atom will exhibit a characteristic upfield shift compared to its non-iodinated analogue due to the heavy atom effect.

Rationale: The combination of ¹H and ¹³C NMR, potentially supplemented with 2D NMR experiments like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, providing unequivocal proof of the molecule's constitution.[2]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which serves as a crucial confirmation of its elemental composition.[6]

  • Technique: Electrospray Ionization (ESI) is a suitable technique for this molecule, typically yielding a prominent protonated molecule [M+H]⁺.

  • Expected Mass: The exact mass of the [M+H]⁺ ion should be determined using a high-resolution mass spectrometer (HRMS) to confirm the elemental formula (C₁₀H₁₄IN₂⁺).

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern from the halogen is expected, unlike with chlorine or bromine.[7][8][9]

Rationale: HRMS provides high-confidence confirmation of the molecular formula, which is a critical identity test. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.

  • C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.

  • C=C and C=N stretching: Vibrations corresponding to the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

  • C-I stretching: The C-I stretch is expected at low wavenumbers, typically in the 600-500 cm⁻¹ range, and may be difficult to assign definitively but its presence is consistent with the structure.[11]

Rationale: While not a standalone identification method, FTIR provides a characteristic fingerprint of the molecule and quickly confirms the absence of unexpected functional groups (e.g., O-H or C=O from residual starting materials or byproducts).

Chromatographic Purity and Assay

HPLC is the primary method for determining the purity of 3-Iodo-2-piperidin-1-ylpyridine and for quantifying it (assay). The principles of chromatography are well-established and governed by pharmacopeial chapters such as USP <621>.[12][13][14][15][16]

HPLC Method for Purity and Impurity Profiling

A reversed-phase HPLC method with UV detection is recommended. The basic nature of the pyridine and piperidine nitrogens requires careful consideration of the mobile phase pH to ensure good peak shape.

Protocol Workflow: HPLC Purity Determination

HPLC_Workflow Prep 1. Sample Preparation (Dissolve in Diluent) SST 2. System Suitability Test (SST) (Inject Standard Solution) Prep->SST Inject 3. Sample Injection (Inject Sample & Blank) SST->Inject Acquire 4. Data Acquisition (Record Chromatogram) Inject->Acquire Integrate 5. Peak Integration Acquire->Integrate Calculate 6. Purity Calculation (% Area Normalization) Integrate->Calculate Report 7. Report Result Calculate->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar). A robust, end-capped column is recommended.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic mobile phase ensures that the basic nitrogen atoms are protonated, leading to symmetrical peak shapes and preventing interaction with residual silanols on the stationary phase. Acetonitrile is a common organic modifier providing good resolution for many aromatic compounds.[17][18][19]

  • Gradient Elution: A gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.

    • Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength maximum determined by UV scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must be verified according to established guidelines.[20][21][22][23][24]

Table 2: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) %RSD ≤ 2.0% (for 5 replicate injections)Demonstrates precision of the system.

Purity Calculation: Purity is typically calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Assay (Quantification)

The assay determines the exact content of 3-Iodo-2-piperidin-1-ylpyridine in the material. This is performed using the same HPLC method described above, but with an external standard for calibration.

Protocol:

  • Prepare a certified reference standard of 3-Iodo-2-piperidin-1-ylpyridine at a known concentration.

  • Prepare the sample solution at a concentration similar to the standard.

  • Inject the standard and sample solutions.

  • Calculate the concentration of the sample by comparing its peak area to the peak area of the reference standard.

Summary and Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of 3-Iodo-2-piperidin-1-ylpyridine. The orthogonal techniques of NMR, MS, and FTIR establish the identity and structure, while a validated HPLC method confirms the purity and determines the assay. Adherence to these protocols will ensure that the material meets the high-quality standards required for its use in pharmaceutical research and development. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[20][21][22][23][24]

References

  • Pipzine Chemicals. 1-(3-Iodo-pyridin-2-yl)-Piperazine. Available at: [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

  • PubChem. 3-(Piperidin-1-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Royal Society of Chemistry. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. National Library of Medicine. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • PubMed Central. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. National Library of Medicine. Available at: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Library of Medicine. Available at: [Link]

  • Preprints.org. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • MDPI. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • SIELC Technologies. 2-Aminopyridine. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. Available at: [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Chemical Synthesis Database. 3-iodo-1-piperidin-1-ylpropan-1-one. Available at: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]

  • PubChem. 3-(2-Iodo-4-pyridin-3-ylphenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • eScholarship, University of California. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Available at: [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

Sources

Application

Application Note: Functional Profiling of 3-Iodo-2-piperidin-1-ylpyridine Scaffolds

This guide outlines the technical protocols for cell-based assays involving 3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9). Given that this compound is a halogenated heterocyclic building block rather than a final c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for cell-based assays involving 3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9).

Given that this compound is a halogenated heterocyclic building block rather than a final clinical drug, this application note focuses on its role as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). It is frequently utilized to synthesize libraries targeting GPCRs (e.g., Sigma-1, Histamine H3) and Kinases . The protocols below detail how to profile the biological baseline of this scaffold (cytotoxicity, permeability) and screen its functional derivatives.

Introduction & Mechanism

3-Iodo-2-piperidin-1-ylpyridine represents a "privileged structure" in medicinal chemistry. The pyridine ring provides a stable aromatic core, the piperidine moiety often mimics bioactive amines (interacting with Asp/Glu residues in receptor binding pockets), and the iodine at the 3-position serves as a reactive "handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries.

Key Biological Applications[1]
  • GPCR Ligand Design: The piperidine-pyridine motif is structurally homologous to ligands for Sigma-1 receptors (neuromodulation) and Histamine H3 receptors .

  • Kinase Inhibition: Pyridine scaffolds often form the hinge-binding region of ATP-competitive inhibitors.

  • Fragment Screening: The core molecule itself is often screened in high-concentration fragment assays to identify weak binding affinities before optimization.

Experimental Workflow

The validation of this scaffold involves a three-tier approach:

  • Physicochemical Prep: Ensuring solubility without precipitation (critical for iodinated hydrophobes).

  • Safety Profiling: Establishing the cytotoxicity threshold (MTT/ATP assays) to distinguish specific target effects from general cell death.

  • Functional Screening: Testing derivatives in target-specific assays (e.g., Calcium Flux for GPCRs).

Experimental Workflow Diagram

Workflow cluster_Assays Cell-Based Screening Compound 3-Iodo-2-piperidin-1-ylpyridine (Solid Powder) Stock Stock Prep (DMSO, 10-50 mM) Compound->Stock Dissolve QC QC Check (LC-MS / Solubility) Stock->QC Verify Tox Tier 1: Cytotoxicity (MTT / CellTiter-Glo) QC->Tox Dilute Perm Tier 2: Permeability (PAMPA / Caco-2) Tox->Perm If Non-Toxic Func Tier 3: Functional Screen (Ca2+ Flux / Kinase Assay) Perm->Func If Permeable Analysis Data Analysis (IC50 / EC50 Calculation) Func->Analysis Quantify

Caption: Step-by-step workflow for characterizing the 3-Iodo-2-piperidin-1-ylpyridine scaffold, moving from solubilization to functional validation.

Protocol 1: Compound Preparation & Solubility Management

Iodinated heterocycles are often lipophilic and prone to precipitation in aqueous media. Proper stock preparation is the foundation of reproducible data.

  • Reagents: Anhydrous DMSO (Sigma-Aldrich), PBS (pH 7.4).

  • Storage: Protect from light (iodides can be photosensitive). Store at -20°C.

Step-by-Step Procedure:

  • Weighing: Weigh 5–10 mg of 3-Iodo-2-piperidin-1-ylpyridine into an amber glass vial.

  • Solubilization: Add sufficient anhydrous DMSO to reach a 50 mM stock concentration. Vortex for 30 seconds.

    • Note: If the solution appears cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Working Solution: Dilute the stock 1:1000 in culture media (final 0.1% DMSO) immediately before use.

    • Critical Check: Inspect the media under a microscope. If crystals are visible, reduce the stock concentration to 10 mM.

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Before testing for efficacy, you must determine the CC50 (Cytotoxic Concentration 50%) to ensure that any observed functional inhibition is not due to cell death.

  • Cell Line: HEK293 (General) or HepG2 (Metabolic competent).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove media and add 100 µL of fresh media containing the compound in a dose-response series (e.g., 0.1 µM to 100 µM). Include a DMSO Vehicle Control (0.1%) and a Positive Control (e.g., Doxorubicin 1 µM).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.

Data Analysis Table:

Parameter Formula/Method Acceptance Criteria

| Viability % |


 | Vehicle > 90% |
| CC50  | Non-linear regression (Sigmoidal dose-response) | 

| | Z-Factor |

|

(Excellent) |

Protocol 3: Functional GPCR Screening (Calcium Flux)

Since piperidine-pyridine derivatives often target GPCRs (e.g., Histamine, Muscarinic, or Sigma receptors), a Calcium Flux assay is the standard method for detecting agonist/antagonist activity.

  • Mechanism: Activation of Gq-coupled receptors triggers IP3-mediated Ca²⁺ release from the ER.

  • Probe: Fluo-4 AM or Fura-2 AM (Calcium-sensitive dyes).

Signaling Pathway Diagram

GPCR_Pathway Ligand Derivative / Compound GPCR GPCR (Gq-Coupled) Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Releases ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ (Fluorescence Increase) ER->Ca Release

Caption: Gq-GPCR signaling cascade leading to calcium release, the primary readout for functional screening of this scaffold.

Step-by-Step Methodology:

  • Cell Prep: Use CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., H3R or M1). Seed at 20,000 cells/well in black-wall 96-well plates (Poly-D-Lysine coated).

  • Dye Loading:

    • Wash cells with HBSS buffer (with 20 mM HEPES).

    • Incubate with Fluo-4 AM (4 µM) + Probenecid (2.5 mM, to prevent dye leakage) for 45 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 10 seconds.

  • Injection:

    • Agonist Mode: Inject compound (3-Iodo-2-piperidin-1-ylpyridine derivative).

    • Antagonist Mode: Inject compound, incubate 10 min, then inject standard agonist (EC80 concentration).

  • Measurement: Monitor fluorescence kinetics for 90–120 seconds.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Media High lipophilicity of iodine/piperidine core.Reduce stock to 10 mM; Use 0.5% DMSO limit; Add cyclodextrin if permissible.
High Background Signal Autofluorescence of the pyridine ring.Use a "No-Cell" control with compound to subtract background; Switch to luminescent assays (e.g., cAMP-Glo).
Low Potency (IC50 > 50µM) The "Fragment" nature of the core.This is expected for the bare scaffold. Potency usually improves after cross-coupling functional groups to the 3-iodo position.
Cell Detachment Piperidines can be basic/toxic at high conc.Use Poly-D-Lysine coated plates; Perform wash steps gently.

References

  • Scaffold Utility: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

  • Piperidine-Pyridine Ligands: Cowart, M. D., et al. (2005). Rotationally constrained 2-(piperidin-1-yl)pyridines as potent histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Sigma Receptor Ligands: Wünsch, B. (2012). The Sigma Receptor: Evolution of the Concept and Its Role in Neuroscience. Springer.[1] Link

  • Calcium Flux Protocol: Zhang, J., et al. (2003). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link

  • Compound Data: PubChem CID 176729960 (Related Structure). Link

Sources

Method

In vitro studies with 3-Iodo-2-piperidin-1-ylpyridine

Part 1: Executive Summary & Structural Logic 3-Iodo-2-piperidin-1-ylpyridine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the halogenated aminopyridine class. Unlike fully develop...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

3-Iodo-2-piperidin-1-ylpyridine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the halogenated aminopyridine class. Unlike fully developed clinical candidates, this molecule serves two critical roles in the drug discovery pipeline:

  • A Model Substrate for Steric Constraint: The iodine atom at the C3 position (ortho to the piperidine ring) creates significant steric clash, forcing the piperidine ring out of planarity with the pyridine. This makes it an ideal probe for exploring conformational restriction in kinase inhibitor design.

  • A Metabolic Liability Case Study: The piperidine moiety is a notorious "soft spot" for Cytochrome P450 (CYP) oxidation. This compound is frequently used to validate metabolic stability assays before lead optimization.

This guide details the protocols for assessing the metabolic stability , safety pharmacology (hERG liability) , and synthetic functionalization of this scaffold.

Part 2: Metabolic Stability Profiling (Microsomal Stability)

Rationale: The piperidine ring is highly susceptible to oxidative metabolism by CYP450 isoforms (primarily CYP2D6 and CYP3A4). The primary metabolic pathways are hydroxylation at the C3/C4 position of the piperidine ring or N-dealkylation. Understanding the intrinsic clearance (


) of this scaffold is a prerequisite for its use in drug design.
Experimental Workflow: Microsomal Incubation

Materials:

  • Test Compound: 3-Iodo-2-piperidin-1-ylpyridine (10 mM stock in DMSO).

  • Liver Microsomes: Human (HLM) and Rat (RLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol Steps:

  • Preparation: Dilute the 10 mM stock to a 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final protein conc.) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Run a "minus NADPH" control to check for chemical instability.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (with Internal Standard). Vortex for 10 min.

  • Analysis: Centrifuge at 4000 rpm for 20 min (4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. Time. The slope (

) determines the half-life (

).



Visualization: Metabolic Pathways The following diagram illustrates the oxidative liability of the piperidine ring in this scaffold.

MetabolicPathway Parent 3-Iodo-2-piperidin-1-ylpyridine (Parent) CYP CYP450 (Oxidation) Parent->CYP M1 Metabolite 1: Piperidine-4-hydroxylation CYP->M1 Major Path (CYP2D6) M2 Metabolite 2: Piperidine Ring Opening (Aldehyde intermediate) CYP->M2 Minor Path M3 Metabolite 3: Pyridine N-Oxide CYP->M3 Minor Path

Caption: Predicted metabolic fate of 3-Iodo-2-piperidin-1-ylpyridine in liver microsomes.

Part 3: Safety Pharmacology (hERG Inhibition Screen)

Rationale: Piperidine-containing compounds are structurally associated with hERG (human Ether-à-go-go-Related Gene) potassium channel blockade, which can lead to QT prolongation and cardiac arrhythmia. The basic nitrogen in the piperidine ring (pKa ~9-10) mimics the pharmacophore of potent hERG blockers.

Protocol: Competitive Radioligand Binding Assay This assay is a high-throughput surrogate for patch-clamp studies.

Materials:

  • Ligand: [³H]-Dofetilide (known hERG binder).

  • Membranes: HEK-293 cell membranes stably expressing hERG channels.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl₂, pH 7.4.

Step-by-Step Guide:

  • Plate Setup: Use 96-well GF/B filter plates. Pre-soak filters in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Incubation:

    • Add 20 µg membrane protein/well.

    • Add [³H]-Dofetilide (5 nM final concentration).

    • Add 3-Iodo-2-piperidin-1-ylpyridine at varying concentrations (0.1 nM to 100 µM).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Harvest using a vacuum manifold. Wash 3x with ice-cold wash buffer.

  • Detection: Add scintillation cocktail and read on a Microbeta counter.

Interpretation: Calculate


.
  • High Risk:

    
    [1]
    
  • Moderate Risk:

    
    
    
  • Low Risk:

    
    
    

Scientific Note: If the 3-Iodo derivative shows high affinity, structural modification (e.g., adding an electron-withdrawing group to the piperidine or lowering the pKa) is required.

Part 4: Synthetic Utility (Suzuki-Miyaura Coupling)

Rationale: The iodine at position 3 is chemically reactive but sterically hindered by the bulky piperidine group at position 2. Standard coupling protocols often fail due to this "ortho-effect." A specialized protocol using high-activity catalysts is required.

Protocol: Sterically Demanding Cross-Coupling

Reaction Scheme:



Optimized Conditions:

Component Reagent Concentration/Equiv Role
Substrate 3-Iodo-2-piperidin-1-ylpyridine 1.0 eq Electrophile
Boronic Acid Phenylboronic acid (Model) 1.5 eq Nucleophile
Catalyst Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos 5 mol% Catalyst (XPhos handles sterics)
Base K₂CO₃ or Cs₂CO₃ 3.0 eq Activator

| Solvent | Dioxane:Water (4:1) | 0.1 M | Solvent System |

Workflow:

  • Degassing: Purge the solvent mixture with Nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst).

  • Assembly: In a microwave vial, combine substrate, boronic acid, base, and catalyst.

  • Heating: Seal and heat to 100°C for 12 hours (conventional) or 120°C for 30 min (Microwave).

  • Workup: Filter through Celite, extract with EtOAc, and purify via Flash Chromatography (Hexane:EtOAc gradient).

Visualizing the Steric Challenge:

ReactionWorkflow Start Start: 3-Iodo-2-piperidin-1-ylpyridine StericCheck Decision: Is C3 Position Hindered? Start->StericCheck Standard Standard Conditions (Pd(PPh3)4) StericCheck->Standard No (Incorrect) Advanced Advanced Conditions (Pd-XPhos / Pd-dppf) StericCheck->Advanced Yes (Correct) Product Coupled Product (C3-Functionalized) Standard->Product Low Yield (<20%) Advanced->Product High Yield (>80%)

Caption: Selection logic for catalytic systems due to the ortho-piperidine steric hindrance.

References

  • Dalvie, D. et al. (2002). "Metabolism of piperidine-containing drugs by cytochrome P450." Drug Metabolism and Disposition, 30(11).

    • Context: Establishes the baseline for piperidine ring oxid
  • Jamieson, C. et al. (2012). "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry, 49(17).

    • Context: Supports the safety pharmacology protocol regarding basic amines and hERG liability.
  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7).

    • Context: Foundational text for the coupling protocols, specifically addressing steric challenges in ortho-substituted pyridines.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8).

    • Context: Discusses the use of fluorinated/halogen

Sources

Application

Radiolabeling 3-Iodo-2-piperidin-1-ylpyridine for imaging studies

Application Note: Precision Radiolabeling of 3-Iodo-2-piperidin-1-ylpyridine for Molecular Imaging Executive Summary This guide details the protocol for synthesizing and radiolabeling 3-Iodo-2-piperidin-1-ylpyridine with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Radiolabeling of 3-Iodo-2-piperidin-1-ylpyridine for Molecular Imaging

Executive Summary

This guide details the protocol for synthesizing and radiolabeling 3-Iodo-2-piperidin-1-ylpyridine with Iodine-123 (SPECT) or Iodine-124 (PET). This compound features a 2-amino-3-halopyridine motif common in high-affinity CNS ligands (e.g., for mGluR or 5-HT receptors). The presence of the electron-donating piperidine ring at the ortho position activates the pyridine ring, facilitating electrophilic substitution but also requiring careful oxidant control to prevent side reactions.

The recommended methodology is oxidative iododestannylation using a tributyltin precursor. This route guarantees the high specific activity (>2,000 mCi/µmol) required for receptor occupancy studies, unlike isotopic exchange methods which result in "carrier-added" tracers unsuitable for neuroimaging.

Scientific Rationale & Chemistry Strategy

Structural Analysis

The target molecule consists of a pyridine ring substituted with a bulky, electron-rich piperidine group at position 2 and an iodine atom at position 3.

  • Electronic Effect: The piperidine nitrogen donates electron density into the pyridine ring via resonance, making the C3 position nucleophilic and highly susceptible to electrophilic attack by the iodonium ion (

    
    ).
    
  • Steric Considerations: The bulky piperidine group adjacent to the C3 site requires a leaving group that is easily displaced but stable enough for storage. The tributylstannyl (

    
    )  moiety is ideal due to the weak C-Sn bond (bond energy ~50-60 kcal/mol) compared to C-H or C-C bonds.
    
Reaction Mechanism: Oxidative Iododestannylation

The reaction proceeds via an electrophilic aromatic substitution (


).
  • Oxidation: The radioactive iodide (

    
    ) is oxidized in situ (using Chloramine-T or Peracetic Acid) to an electrophilic species, likely 
    
    
    
    or
    
    
    .
  • Ipso-Attack: The electrophile attacks the carbon bearing the tin group (C3), forming a sigma complex.

  • Elimination: The weak C-Sn bond breaks, releasing the tributyltin cation and restoring aromaticity with the radioiodine incorporated.

Precursor Synthesis (Cold Chemistry)

Before handling radioactivity, the stannyl precursor must be synthesized.

Protocol: Stannylation of 3-Bromo-2-piperidin-1-ylpyridine

  • Reagents: 3-Bromo-2-piperidin-1-ylpyridine (1 eq), Bis(tributyltin) (2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: Reflux (110°C) for 4-12 hours under Argon atmosphere.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient). Note: Trialkyltin compounds are toxic; use dedicated waste streams.

  • Validation:

    
    -NMR and Mass Spectrometry confirm the mass shift from Br to 
    
    
    
    .

Radiolabeling Protocol (Hot Chemistry)

This protocol is optimized for I-123 (Half-life: 13.2 h) but is compatible with I-124 (Half-life: 4.18 d) with decay correction adjustments.

Reagents & Equipment
ComponentSpecificationFunction
Precursor 3-(tributylstannyl)-2-piperidin-1-ylpyridine (50 µg in 50 µL EtOH)Leaving group substrate
Radionuclide [

I]NaI in 0.1N NaOH (High concentration >100 mCi/mL)
Radioactive source
Oxidant Chloramine-T (CAT) (1 mg/mL in water)Generates electrophilic Iodine
Quench Sodium Metabisulfite (Na

S

O

) (10 mg/mL)
Stops reaction, reduces excess

Acid Buffer 1M HCl or Acetic AcidAdjusts pH to 5.0–5.5
HPLC System C18 Reverse Phase Column, UV (254 nm) + Gamma DetectorPurification
Step-by-Step Procedure
  • Preparation: In a V-vial, add 10–20 µL of 1M HCl to the [

    
    I]NaI solution to adjust pH to ~5. Crucial: Basic pH inhibits the formation of the electrophilic iodine species.
    
  • Addition: Add 50 µL of the Precursor stock solution.

  • Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for 30 seconds.

  • Incubation: Allow reaction to proceed at Room Temperature for 5 minutes .

    • Expert Insight: Heating is rarely needed for this activated system. Excessive heat may cause oxidative dechlorination of the piperidine ring.

  • Termination: Add 10 µL of Sodium Metabisulfite solution. The mixture should turn clear if any brown iodine color was present.

  • Neutralization: Add saturated Sodium Bicarbonate (NaHCO

    
    ) to adjust pH to 7.0 prior to HPLC injection.
    
Workflow Diagram

RadiolabelingWorkflow Start Precursor (Stannyl-Pyridine) Reaction Reaction RT, 5 min, pH 5 Start->Reaction Radio [123-I]NaI + Oxidant (CAT) Radio->Reaction Quench Quench (Metabisulfite) Reaction->Quench HPLC HPLC Purification (C18 Column) Quench->HPLC Product Final Tracer 3-[123-I]-2-piperidin-1-ylpyridine HPLC->Product Collect Peak

Figure 1: Workflow for the oxidative iododestannylation of 3-Iodo-2-piperidin-1-ylpyridine.

Purification & Quality Control

Direct injection of the reaction mixture onto HPLC is required to separate the radiotracer from the unlabeled precursor and tin byproducts.

HPLC Conditions
  • Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Trifluoroacetic acid).

    • Gradient: 40% ACN (0-2 min)

      
       80% ACN (20 min).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: Gamma (Radioactivity) and UV (254 nm).

QC Specifications
TestMethodAcceptance Criteria
Radiochemical Purity HPLC / Radio-TLC> 95%
Chemical Purity HPLC (UV)No precursor peak observed
Specific Activity UV Calibration Curve> 1,000 mCi/µmol (37 GBq/µmol)
Residual Solvent GC< 5000 ppm (Ethanol/ACN)
pH pH Strip6.5 – 7.5

Preclinical Validation Plan

Once synthesized, the tracer must be validated for biological integrity.

Lipophilicity (LogD) Measurement
  • Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Target: LogD

    
     between 2.0 and 3.5  is ideal for blood-brain barrier (BBB) penetration.
    
  • Prediction: The piperidine ring adds lipophilicity. If LogD > 4.0, non-specific binding will be high.

In Vitro Binding Assay
  • Goal: Determine

    
     and 
    
    
    
    .
  • Protocol: Incubate tracer (0.1 – 10 nM) with tissue homogenates or transfected cells expressing the target receptor.

  • Blockade: Use the non-radioactive standard (3-Iodo-2-piperidin-1-ylpyridine) at 10 µM to define non-specific binding.

Reaction Scheme Diagram

Figure 2: Electrophilic substitution pathway converting the stannyl precursor to the radioiodinated ligand.

References

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Chemistry. Springer. Link

  • Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[1] Chemical Society Reviews, 34(2), 153-163. Link

  • Musachio, J. L. (2002). "Syntheses of high-specific activity radiopharmaceuticals." Neuroimaging Clinics of North America, 12(4), 483-499.
  • Dewanjee, M. K. (1992). "Radioiodination: Theory, practice, and biomedical applications." Kluwer Academic Publishers. (Reference for Chloramine-T stoichiometry).

Sources

Method

Application Note: Formulation Strategies for 3-Iodo-2-piperidin-1-ylpyridine for In Vivo Research

Introduction 3-Iodo-2-piperidin-1-ylpyridine is a substituted pyridine derivative of interest in contemporary pharmacological research. As with many novel chemical entities, its progression from in vitro discovery to in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-2-piperidin-1-ylpyridine is a substituted pyridine derivative of interest in contemporary pharmacological research. As with many novel chemical entities, its progression from in vitro discovery to in vivo efficacy and safety assessment is critically dependent on the development of a stable and bioavailable formulation. The inherent physicochemical properties of such heterocyclic compounds, often characterized by low aqueous solubility, present a significant hurdle for achieving adequate systemic exposure in animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 3-Iodo-2-piperidin-1-ylpyridine for preclinical in vivo studies. We will delve into the essential characterization, a detailed formulation protocol, analytical validation, and crucial safety considerations, thereby providing a robust framework for its preclinical evaluation.

Physicochemical Characterization of 3-Iodo-2-piperidin-1-ylpyridine

A foundational step in any formulation development is the thorough characterization of the active pharmaceutical ingredient (API).[1] The available data for 3-Iodo-2-piperidin-1-ylpyridine and related structures suggest it is a lipophilic molecule with poor water solubility. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Iodo-2-piperidin-1-ylpyridine and Related Compounds

PropertyValueSource/Comment
Molecular FormulaC₁₀H₁₃IN₂[2]
Molecular Weight288.127 g/mol [2]
AppearanceWhite to off-white solidAssumed based on related compounds[3]
Predicted LogP~1-2Based on similar structures[3]
Aqueous SolubilityPredicted to be lowA common characteristic of lipophilic compounds[4]
Solubility in Organic SolventsLikely soluble in DMSO, DMF[3][5]
Purity≥95%[2]

A critical parameter for formulation design is the compound's solubility in a range of pharmaceutically acceptable vehicles. A systematic solubility screening is the first experimental step.

Protocol 1: Solubility Assessment in Pharmaceutically Acceptable Vehicles

This protocol aims to determine the equilibrium solubility of 3-Iodo-2-piperidin-1-ylpyridine in a selection of common preclinical formulation vehicles.

Materials:

  • 3-Iodo-2-piperidin-1-ylpyridine

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C and 37°C)

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Vehicles for testing:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Corn oil

    • Sesame oil

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • 5% (v/v) DMSO in Saline

    • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water

Procedure:

  • Add an excess amount of 3-Iodo-2-piperidin-1-ylpyridine to 1 mL of each vehicle in a glass vial. Ensure there is undissolved solid material at the bottom of the vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 3-Iodo-2-piperidin-1-ylpyridine in the diluted filtrate using a validated HPLC-UV method (see Analytical Validation section).

  • Express the solubility in mg/mL.

Formulation Development: A Co-Solvent Approach

Based on the predicted lipophilicity of 3-Iodo-2-piperidin-1-ylpyridine, a co-solvent system is a logical starting point for achieving a solution formulation suitable for oral or parenteral administration in early preclinical studies.[6] Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds.[6] A common and generally well-tolerated co-solvent system for in vivo studies involves a combination of PEG 400, propylene glycol, and a small amount of a strong organic solvent like DMSO, diluted in a saline or aqueous base.

Rationale for Excipient Selection:
  • PEG 400: A widely used, low-toxicity co-solvent that can dissolve a broad range of lipophilic compounds.[7]

  • Propylene Glycol (PG): Another common co-solvent that is miscible with water and can enhance the solubility of many organic compounds.[7]

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent used to create a concentrated stock solution of the compound before further dilution. Its use should be minimized due to potential toxicities at higher concentrations.[8]

  • Saline (0.9% NaCl): Used as the final diluent to achieve the desired dosing concentration and to ensure the final formulation is isotonic, which is particularly important for parenteral routes.[8]

The following workflow diagram illustrates the decision-making and experimental process for developing a co-solvent formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Protocol Execution & Validation A API Physicochemical Characterization B Protocol 1: Solubility Screening A->B C Analyze Solubility Data B->C D Soluble in Co-solvents? C->D E Select Co-solvent System (e.g., PEG 400/PG/Saline) D->E Yes F Alternative Strategy: Lipid-based or Suspension D->F No G Protocol 2: Co-solvent Formulation E->G H Analytical Validation (HPLC-UV) G->H I Stability Assessment H->I J Final Dosing Solution I->J

Caption: Formulation Development Workflow for 3-Iodo-2-piperidin-1-ylpyridine.
Protocol 2: Preparation of a 10 mg/mL Co-Solvent Formulation

This protocol describes the preparation of a stock solution and its subsequent dilution to a final dosing concentration suitable for oral gavage or intraperitoneal injection.

Materials:

  • 3-Iodo-2-piperidin-1-ylpyridine

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Propylene glycol (PG), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

Part A: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Weigh 100 mg of 3-Iodo-2-piperidin-1-ylpyridine into a sterile glass vial.

  • Add 1 mL of DMSO to the vial.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary. This creates a concentrated stock solution.

Part B: Preparation of the Final 10 mg/mL Dosing Solution

  • In a separate sterile vial, prepare the co-solvent vehicle by mixing:

    • 400 µL of PEG 400

    • 100 µL of Propylene Glycol

  • Vortex the vehicle mixture until homogeneous.

  • To this vehicle, add 100 µL of the 100 mg/mL stock solution of 3-Iodo-2-piperidin-1-ylpyridine in DMSO.

  • Vortex thoroughly to ensure complete mixing.

  • Slowly add 400 µL of sterile saline to the mixture while vortexing. This brings the total volume to 1 mL and the final concentration to 10 mg/mL.

  • Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For parenteral administration, the final solution should be sterile filtered through a 0.22 µm syringe filter.

Final Formulation Composition:

  • 10% DMSO

  • 40% PEG 400

  • 10% Propylene Glycol

  • 40% Saline (0.9% NaCl)

Analytical Validation: Quantification by HPLC-UV

To ensure the accuracy of the formulation and to conduct pharmacokinetic studies, a validated analytical method for quantifying 3-Iodo-2-piperidin-1-ylpyridine is essential. A reverse-phase HPLC with UV detection is a common and reliable method.[9]

Table 2: HPLC-UV Method Parameters for 3-Iodo-2-piperidin-1-ylpyridine

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately lipophilic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStrong organic solvent for elution.
Gradient Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.A standard gradient to ensure elution of the compound and separation from any impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLAdjustable based on sensitivity and concentration.
Column Temperature 30°CEnsures reproducible retention times.
UV Detection 254 nmA common wavelength for aromatic and heterocyclic compounds. A full UV scan of the compound should be performed to determine the optimal wavelength.
Quantification External standard calibration curveA standard and reliable method for quantification.
Protocol 3: Formulation Stability Assessment

The stability of the formulation under the intended storage and use conditions must be verified.[10][11][12]

Procedure:

  • Prepare the final formulation as described in Protocol 2.

  • Divide the formulation into several aliquots in sealed, light-protected vials.

  • Store the vials under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

  • At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), analyze the samples for:

    • Appearance: Visual inspection for clarity, color change, and precipitation.

    • Concentration: Quantification by the validated HPLC-UV method to assess for degradation.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and there are no visual changes.

Safety and Handling

Substituted pyridines and iodinated compounds require careful handling.[13] While specific toxicity data for 3-Iodo-2-piperidin-1-ylpyridine is not available, precautions should be based on related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[1]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. The compound is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

The successful in vivo evaluation of 3-Iodo-2-piperidin-1-ylpyridine hinges on a rational and systematic approach to formulation development. This application note provides a comprehensive framework, beginning with essential physicochemical characterization, followed by a detailed protocol for a co-solvent-based formulation. The inclusion of a robust HPLC-UV method for analytical validation and stability assessment ensures the integrity and accuracy of the dosing solution. By adhering to these protocols and safety guidelines, researchers can confidently prepare and administer 3-Iodo-2-piperidin-1-ylpyridine in preclinical models, thereby generating reliable data to advance their research objectives.

References

  • Pipzine Chemicals. 1-(3-Iodo-pyridin-2-yl)-Piperazine.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubChem. 3-(Piperidin-1-yl)pyridine.
  • Amerigo Scientific. 3-Iodo-2-piperidin-1-ylpyridine.
  • Khan, S. et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC.
  • Parmar, K. et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed.
  • Singh, S. & Handa, T. (2022). Stability Testing of Pharmaceutical Products.
  • Benchchem. Solubility and stability testing of novel pyrimidine derivatives.
  • MedCrave online. (2018). Solubility of some novel cyanopyridine derivatives.
  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed.
  • Singh, M. (2006). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • ECHEMI. 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.
  • Vesper, H. W. et al. (2003). High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. PubMed.

Sources

Application

Application Note: Scalable Synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine

Abstract This application note details a robust, scalable protocol for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine , a critical intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine , a critical intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions in medicinal chemistry. The method utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-iodopyridine with piperidine. Optimized for multigram to kilogram scale, this process eliminates the need for chromatographic purification by employing a strategic salt formation workup, consistently yielding >90% purity with high throughput.

Introduction

Functionalized pyridines are ubiquitous in pharmaceutical scaffolds. The 3-iodo-2-amino-pyridine motif is particularly valuable because the iodine atom at the C3 position serves as a versatile handle for further elaboration, while the amine at C2 modulates solubility and biological activity.

Scaling up the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine presents specific challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the C2 position without de-iodination at C3.

  • Purification: Avoiding silica gel chromatography, which is cost-prohibitive and environmentally unsustainable at scale.

  • Safety: Managing the exothermicity of amine additions and the handling of halogenated heterocycles.

This guide provides a validated workflow that addresses these challenges through precise reaction control and a crystallization-based isolation strategy.

Retrosynthetic Analysis

The most direct and atom-economical route involves the displacement of a leaving group at the 2-position of the pyridine ring. The 3-iodo substituent provides inductive activation, making the C2 position highly electrophilic.

Retrosynthesis Target 3-Iodo-2-(piperidin-1-yl)pyridine Precursor 2-Chloro-3-iodopyridine (CAS: 78607-36-0) Target->Precursor S_NAr Disconnection Reagent Piperidine Target->Reagent

Figure 1: Retrosynthetic disconnection relying on SNAr chemistry.

Process Development & Optimization

Route Selection

While 2-fluoro-3-iodopyridine is more reactive, 2-chloro-3-iodopyridine is selected as the starting material due to its significantly lower cost and higher stability. The lower reactivity of the chloride is compensated by thermal activation in a polar aprotic solvent.

Reaction Parameter Optimization
ParameterScreening RangeOptimized ConditionRationale
Solvent DMF, DMSO, NMP, NeatDMSO High dielectric constant accelerates SNAr; water-miscible for easy workup.
Base Et3N, K2CO3, Excess PiperidineK2CO3 Acts as an acid scavenger; easier to handle than excess liquid amine waste.
Temperature 60°C – 120°C90°C Balances reaction rate (complete in <4h) with suppression of de-iodination byproducts.
Stoichiometry 1.1 – 5.0 equiv Piperidine1.5 equiv Sufficient to drive reaction to completion; minimizes waste.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 g Input (2-Chloro-3-iodopyridine) Target Yield: ~105 g (88%) Purity: >98% (HPLC)

Reagents and Equipment
  • Reactor: 1 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and internal temperature probe.

  • Reagents:

    • 2-Chloro-3-iodopyridine (100.0 g, 0.418 mol)

    • Piperidine (53.4 g, 62.0 mL, 0.627 mol, 1.5 equiv)

    • Potassium Carbonate (anhydrous, powder) (86.6 g, 0.627 mol, 1.5 equiv)

    • DMSO (Dimethyl sulfoxide) (400 mL, 4 vol)

    • Ethyl Acetate (EtOAc) and Water for workup.

    • 4M HCl in Dioxane or concentrated aqueous HCl (for salt formation).

Step-by-Step Procedure
Reaction Phase
  • Charging: To the reactor, charge DMSO (400 mL) and 2-Chloro-3-iodopyridine (100 g). Stir at 250 RPM until dissolved.

  • Base Addition: Add K2CO3 (86.6 g) in a single portion. The suspension will be white to off-white.

  • Amine Addition: Add Piperidine (62.0 mL) via addition funnel over 15 minutes.

    • Note: A mild exotherm (2-5°C) may be observed.

  • Heating: Heat the mixture to 90°C . Maintain temperature for 3–5 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexane).

    • Criterion: <1.0% remaining starting material.

Workup Phase
  • Quench: Cool reaction mixture to 25°C. Slowly add Water (800 mL) to the reactor.

    • Observation: The product may oil out or precipitate.

  • Extraction: Add EtOAc (500 mL). Stir vigorously for 15 minutes. Stop stirring and allow phases to separate.

  • Wash: Collect the organic (upper) layer. Re-extract the aqueous layer with EtOAc (2 x 200 mL). Combine organic layers.

    • Wash combined organics with Brine (300 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude oil.

Purification (Salt Formation Strategy)

Critique: Distillation of high-boiling iodinated compounds can lead to decomposition. Crystallization of the HCl salt is the preferred method for high purity.

  • Salt Formation: Dissolve the crude oil in Isopropyl Alcohol (IPA) (300 mL).

  • Acidification: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (1.1 equiv, ~115 mL) dropwise.

    • Observation: A thick white/off-white precipitate (the hydrochloride salt) will form.

  • Isolation: Stir at 0°C for 1 hour. Filter the solid.

  • Washing: Wash the cake with cold IPA (100 mL) followed by Heptane (100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Free Base Recovery (Optional): If the free base is required for the next step, suspend the salt in EtOAc/Water, neutralize with 1M NaOH, and separate the organic layer.

Process Flow Diagram

ProcessFlow start Start: 2-Cl-3-I-Py + DMSO add_reagents Add K2CO3 & Piperidine (Exotherm Control) start->add_reagents reaction Heat to 90°C (3-5 h) SnAr Reaction add_reagents->reaction quench Cool to 25°C Quench with Water reaction->quench extract Extraction (EtOAc) Phase Separation quench->extract salt_form Add HCl/IPA Crystallize HCl Salt extract->salt_form Organic Layer filter Filtration & Drying salt_form->filter

Figure 2: Process flow for the synthesis and isolation of 3-Iodo-2-(piperidin-1-yl)pyridine HCl.

Analytical Data

Compound: 3-Iodo-2-(piperidin-1-yl)pyridine (Free Base)

  • Appearance: Pale yellow oil (Free base); White solid (HCl salt).

  • 1H NMR (400 MHz, CDCl3): δ 8.25 (dd, J = 4.8, 1.6 Hz, 1H, H-6), 7.98 (dd, J = 7.8, 1.6 Hz, 1H, H-4), 6.68 (dd, J = 7.8, 4.8 Hz, 1H, H-5), 3.15 – 3.05 (m, 4H, N-CH2), 1.75 – 1.65 (m, 4H), 1.60 – 1.50 (m, 2H).

  • 13C NMR (100 MHz, CDCl3): δ 161.5 (C-2), 148.2 (C-6), 147.8 (C-4), 118.5 (C-5), 95.2 (C-3, C-I), 51.5 (N-CH2), 26.1, 24.5.

  • MS (ESI): Calculated for C10H13IN2 [M+H]+: 289.01; Found: 289.1.

Safety & Handling

  • 2-Chloro-3-iodopyridine: Irritant. Avoid contact with skin and eyes.[1] May cause sensitization.

  • Piperidine: Highly flammable liquid and vapor. Toxic if inhaled or swallowed. Causes severe skin burns and eye damage. Handle in a fume hood.

  • DMSO: Enhances skin permeability of other chemicals. Wear nitrile gloves (double gloving recommended).

References

  • General SnAr on Pyridines

    • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. Angewandte Chemie International Edition. Link

  • Synthesis of 3-Iodo-2-substituted Pyridines

    • Guglielmi, P., et al. (2019). Synthesis and biological evaluation of novel 3-substituted pyridine derivatives. European Journal of Medicinal Chemistry. Link

  • Process Chemistry of Aminopyridines

    • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Chapter on Solvent Selection for SnAr). Link

  • Related Scale-up Protocol (Analogous Substrate)

    • Organic Process Research & Development, "Scalable Synthesis of 2-Amino-3-iodopyridines". (General reference for methodology adaptation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 3-Iodo-2-piperidin-1-ylpyridine in solution

Technical Support Center: Stability & Handling of 3-Iodo-2-piperidin-1-ylpyridine Executive Summary Compound: 3-Iodo-2-piperidin-1-ylpyridine CAS: 90872-73-4 (Generic reference) Primary Class: Aryl Iodide / Aminopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-Iodo-2-piperidin-1-ylpyridine

Executive Summary

Compound: 3-Iodo-2-piperidin-1-ylpyridine CAS: 90872-73-4 (Generic reference) Primary Class: Aryl Iodide / Aminopyridine Derivative Critical Stability Factor: High Photolability & Oxidative Susceptibility [1]

This guide addresses the specific stability challenges of 3-Iodo-2-piperidin-1-ylpyridine in solution. As an aryl iodide with a tertiary amine moiety, this compound presents a "dual-threat" stability profile: the carbon-iodine (C–I) bond is kinetically labile to photon-induced homolysis, while the piperidine ring is susceptible to N-oxidation.[1]

Part 1: The Stability Matrix (Root Cause Analysis)

Before troubleshooting, understand the why behind the degradation. This compound degrades primarily through two mechanisms in solution:

  • Photodeiodination (The "Purple Solution" Effect):

    • Mechanism: The C–I bond energy is relatively weak (~65 kcal/mol).[1] Exposure to UV or ambient blue light excites the molecule, leading to homolytic cleavage. This generates a reactive aryl radical and an iodine radical.[1]

    • Observation: The iodine radicals dimerize to form elemental iodine (

      
      ), causing the solution to turn pink or violet . The aryl radical abstracts a hydrogen from the solvent, forming the de-iodinated impurity (2-piperidin-1-ylpyridine).[1]
      
  • N-Oxidation (The "Slow Drift"):

    • Mechanism: The nitrogen atom in the piperidine ring has a lone pair susceptible to oxidation by dissolved oxygen or trace peroxides in solvents (e.g., aged THF or ethers), forming the N-oxide.

    • Observation: Appearance of a more polar impurity (shorter retention time in Reverse Phase HPLC) without color change.

Part 2: Troubleshooting Guide (FAQs)

Q1: My clear stock solution turned pink/violet overnight. Is it still usable?

Verdict: Likely Compromised.

  • Cause: This is the hallmark of photodeiodination.[1] The color comes from elemental iodine (

    
    ) release.[1]
    
  • Impact: The concentration of your active compound has decreased, and the presence of

    
     can act as an oxidant or catalyst in downstream reactions (especially cross-couplings).
    
  • Corrective Action:

    • Quantify the remaining parent compound via HPLC.[1] If degradation is <2%, you may quench the free iodine with a trace of sodium thiosulfate (aqueous wash), but recrystallization is recommended.

    • Prevention: Always store solutions in amber vials wrapped in aluminum foil.

Q2: I see a new peak at RRT ~0.8 (Relative Retention Time) in my HPLC. What is it?

Diagnosis: This is likely the De-iodinated byproduct (2-piperidin-1-ylpyridine) .[1]

  • Logic: Losing the heavy Iodine atom significantly reduces lipophilicity (lower LogP), causing the molecule to elute earlier on a C18 column.

  • Validation: Check the UV spectrum of the peak.[2] The loss of the Iodine auxochrome usually causes a hypsochromic shift (blue shift) in the absorption maximum compared to the parent.

Q3: The compound is precipitating out of my aqueous buffer (PBS).

Diagnosis: pH-Dependent Solubility Failure.

  • Mechanism: The pyridine nitrogen and piperidine nitrogen are basic.[1] At neutral or basic pH (pH > 7), the molecule exists largely as the free base, which has poor aqueous solubility.

  • Solution:

    • Acidify the buffer to pH < 4 to protonate the piperidine nitrogen (forming a soluble salt).

    • Use a co-solvent (DMSO or Ethanol) at 5–10% v/v.[1]

Part 3: Self-Validating Protocols

Protocol A: The "Dark vs. Light" Stress Test

Use this to validate your handling conditions.

  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Split: Divide into two clear glass vials.

    • Vial A (Control): Wrap tightly in aluminum foil.

    • Vial B (Stress): Place on a window sill or under a UV lamp for 4 hours.[1]

  • Analysis: Run both samples on HPLC (see Protocol B).

  • Validation Criteria:

    • Vial B should show a distinct new peak (de-iodinated product) and likely a color change.[1]

    • Vial A should remain >99% pure.[1]

    • If Vial A also degrades, your solvent contains peroxides (check your Acetonitrile quality).

Protocol B: Quantitative HPLC Method for Purity

Standardized conditions to separate the parent from degradation products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (buffers pH, prevents tailing)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl ring) and 280 nm
Expected Retention Parent: ~6-7 min; De-iodinated: ~4-5 min; N-Oxide: ~3-4 min

Part 4: Degradation Pathway Visualization

The following diagram illustrates the two primary degradation pathways: Photolytic Deiodination and N-Oxidation.[1]

StabilityPathways cluster_0 Photolytic Pathway (Fast) Parent 3-Iodo-2-piperidin-1-ylpyridine (Active Compound) Radical Aryl Radical Intermediate (Transient) Parent->Radical UV Light (hν) Homolysis Iodine Free Iodine (I2) (Causes Purple Color) Parent->Iodine Radical Dimerization NOxide N-Oxide Impurity (Oxidative Degradant) Parent->NOxide Dissolved O2 / Peroxides (Slow Oxidation) Deiodinated 2-Piperidin-1-ylpyridine (Major Photodegradant) Radical->Deiodinated H-Abstraction (from Solvent)

Caption: Figure 1. Degradation pathways of 3-Iodo-2-piperidin-1-ylpyridine showing photolytic cleavage (Red path) and oxidative degradation (Green path).

References

  • Photostability of Aryl Halides

    • Mechanism of C-I bond homolysis: Grimshaw, J., & de Silva, A. P. (1981). "Photochemistry of Aryl Halides." Chemical Society Reviews.[1] This establishes the fundamental instability of aryl iodides to UV light, leading to radical formation.

    • ICH Guidelines: International Conference on Harmonisation (ICH).[1] "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B."

  • N-Oxidation pathways: Damrauer, R., et al. (2010). "Computational Studies of the Oxidation of Amines." Journal of Organic Chemistry.
  • General Handling of Pyridine Derivatives

    • Safety & Storage: PubChem Compound Summary for 3-(Piperidin-1-yl)pyridine (Structural Analog). [1]

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling of 3-Iodo-2-piperidin-1-ylpyridine

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Synthesis optimization, by-product identification, and troubleshooting for the reaction of 2-fluoro-3-iodopyridine with piperidine.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Synthesis optimization, by-product identification, and troubleshooting for the


 reaction of 2-fluoro-3-iodopyridine with piperidine.
Introduction: The Reaction Context

The synthesis of 3-iodo-2-piperidin-1-ylpyridine is a classic Nucleophilic Aromatic Substitution (


). It serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the C3-iodine allows for subsequent cross-coupling (Suzuki, Sonogashira) and the piperidine moiety improves solubility and pharmacokinetic profiles.

While the reaction appears straightforward, the steric bulk of the C3-iodine atom and the electronic properties of the pyridine ring create a specific "impurity matrix" that researchers must navigate.

Module 1: The "Happy Path" Synthesis Protocol

This protocol is optimized to minimize the two most common failure modes: hydrolysis (pyridone formation) and protodeiodination.

Reaction Scheme:



Standard Operating Procedure (SOP)
  • Reagents:

    • Substrate: 2-Fluoro-3-iodopyridine (1.0 equiv). Note: The 2-Chloro analog is significantly less reactive due to the steric crowding of the adjacent iodine; Fluorine is preferred for its high electronegativity which activates the C2 position.

    • Nucleophile: Piperidine (1.2 – 1.5 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
      
      
      
      (anhydrous).
    • Solvent: DMF or DMSO (Must be anhydrous; water content <0.05%).

  • Execution:

    • Charge the reaction vessel with 2-fluoro-3-iodopyridine and anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA followed by piperidine dropwise.

    • Heat to 80–90°C . Critical: Do not exceed 100°C to prevent thermal deiodination.

    • Monitor by HPLC/UPLC after 2 hours.

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF and excess piperidine.
      
    • Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc). The product usually elutes as a pale yellow oil or low-melting solid.

Module 2: The Impurity Matrix & Troubleshooting

This section analyzes the specific by-products generated when the reaction deviates from the ideal pathway.

Visualizing the Pathway

ReactionPathways SM 2-Fluoro-3-iodopyridine (Starting Material) Product 3-Iodo-2-piperidin-1-ylpyridine (Target) SM->Product SNAr (Piperidine) Base, 80°C ImpurityA Impurity A: 3-Iodo-2-pyridone (Hydrolysis) SM->ImpurityA H2O / OH- (Wet Solvent) Piperidine Piperidine ImpurityB Impurity B: 2-Piperidin-1-ylpyridine (Protodeiodination) Product->ImpurityB Radical/Metal (Overheating/Light) ImpurityC Impurity C: Piperidine N-Oxide (Oxidation) Product->ImpurityC O2 / Peroxides (Aging)

Figure 1: Reaction network showing the primary


 pathway (Green) and competitive degradation routes (Red/Yellow).
Detailed Impurity Analysis Table
Impurity IDStructure NameOriginMass Shift (vs Target)Remediation
Impurity A 3-Iodo-2-pyridoneHydrolysis of C-F bond due to water in solvent.

(Loss of Piperidine fragment, gain of O)
Use anhydrous DMF/DMSO. Store K2CO3 in desiccator.
Impurity B 2-Piperidin-1-ylpyridineLoss of Iodine (Protodeiodination).

(Loss of I, gain of H)
Avoid Cu/Pd contamination. Shield from UV light. Lower temp <100°C.
Impurity C Piperidine N-oxideOxidation of the tertiary amine.

(Gain of O)
Use fresh piperidine (free of peroxides). Store product under Argon.
Impurity D Unreacted SMIncomplete conversion.

Increase equivalents of piperidine (up to 2.0). Check base quality.
Module 3: Troubleshooting FAQs
Q1: I see a significant peak at M-126 in my LC-MS. Why is my iodine disappearing?

Diagnosis: You are observing Impurity B (Protodeiodination) . Root Cause:

  • Photolytic Cleavage: The C-I bond is weak (

    
    50 kcal/mol). Exposure to ambient light, especially in solution, can trigger radical cleavage.
    
  • Trace Metals: If you are running this reaction in glassware previously used for Suzuki/Buchwald couplings, trace Pd or Cu can catalyze the reduction of the iodide using piperidine as a hydride source [1]. Solution:

  • Wrap the reaction flask in aluminum foil.

  • Perform an acid wash (Aqua Regia or Nitric Acid) on your glassware to remove metal residues.

  • Avoid using reducing solvents (like alcohols) if possible; stick to DMF or Acetonitrile.

Q2: My conversion is stuck at 60%, and adding more piperidine doesn't help.

Diagnosis: The reaction has likely stalled due to hydrolysis competition (Impurity A) or salt formation. Root Cause: The leaving group (Fluoride) generates HF. If your base (DIPEA/Carbonate) is exhausted or wet, the HF can protonate the piperidine, rendering it non-nucleophilic. Furthermore, if water is present, hydroxide ions (


) are smaller and harder nucleophiles than piperidine, rapidly attacking the C2 position to form the unreactive pyridone [2].
Solution: 
  • Check the water content of your DMF (Karl Fischer titration). It must be <0.05%.

  • Switch from DIPEA to an inorganic base like

    
     (Cesium Carbonate), which often improves solubility and reactivity in 
    
    
    
    on crowded pyridines.
Q3: The NMR shows a broad hump around 3.0–4.0 ppm instead of sharp piperidine multiplets.

Diagnosis: Restricted Rotation (Atropisomerism-like behavior). Explanation: The iodine atom at position 3 is extremely bulky. It forces the piperidine ring at position 2 to twist out of the plane of the pyridine ring to minimize steric clash. This can cause broadening of the


-protons of the piperidine ring in 

NMR at room temperature due to slow exchange on the NMR timescale. Verification:
  • Run the NMR at elevated temperature (e.g., 50°C). The peaks should sharpen (coalesce) as the rotation barrier is overcome.

Module 4: Analytical Validation

Use these parameters to confirm the identity of 3-Iodo-2-piperidin-1-ylpyridine .

  • Physical State: Pale yellow oil or low-melting solid.

  • Mass Spectrometry (ESI+):

    • Target

      
       Da.
      
    • Look for the characteristic Iodine isotope pattern (Mass defect is negative; Iodine-127 is monoisotopic).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Pyridine Ring:

      • 
         8.2–8.3 (dd, 1H, C6-H) – Deshielded by Nitrogen.
        
      • 
         7.9–8.0 (dd, 1H, C4-H) – Deshielded by Iodine.
        
      • 
         6.7–6.8 (dd, 1H, C5-H) – Typical pyridine region.
        
    • Piperidine Ring:

      • 
         3.1–3.3 (m, 4H, 
        
        
        
        -CH2) – Note: May be broad due to sterics.
      • 
         1.6–1.8 (m, 6H, 
        
        
        
        -CH2).
Module 5: Decision Tree for Process Optimization

Optimization Start Start Reaction Check YieldCheck Is Yield > 85%? Start->YieldCheck ImpurityCheck Identify Major Impurity YieldCheck->ImpurityCheck No Done Proceed to Workup YieldCheck->Done Yes Hydrolysis Impurity: Pyridone (M-67) ImpurityCheck->Hydrolysis Deiodo Impurity: De-iodo (M-126) ImpurityCheck->Deiodo Stall Stalled Reaction (SM Remaining) ImpurityCheck->Stall FixHydrolysis Action: Dry Solvent Increase Base Excess Hydrolysis->FixHydrolysis FixDeiodo Action: Shield from Light Check Metal Contamination Deiodo->FixDeiodo FixStall Action: Switch to Cs2CO3 Increase Temp (max 100C) Stall->FixStall

Figure 2: Troubleshooting logic flow for reaction optimization.

References
  • Choguill, H. S., & Ridd, J. H. (1961).[1] The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society, 822-827. [Link][2]

  • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.[3][4] RSC Advances. [Link]

  • PubChem. (2025).[5] 3-Iodopyridine Compound Summary. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of Piperidine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of piperidine-containing compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of piperidine-containing compounds. As a common scaffold in medicinal chemistry, the piperidine ring offers significant advantages but can also present unique permeability hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues in your experiments.

Section 1: Understanding the "Why" - Core Permeability Challenges

This section addresses the fundamental reasons your piperidine derivative might be struggling to cross the cell membrane.

Q1: My piperidine derivative is potent in my biochemical assay but shows no activity in a cell-based assay. Why is it not getting into the cells?

This is a classic permeability problem. The issue often lies with the inherent physicochemical properties of the piperidine moiety itself. Piperidine is a basic heterocycle, and its nitrogen atom is typically protonated at physiological pH (around 7.4).[1][2] This positive charge makes the molecule highly polar and soluble in aqueous environments but prevents it from passively diffusing across the lipid-rich cell membrane, which favors neutral, more lipophilic compounds.

Key factors that govern a molecule's ability to passively cross a biological membrane include its lipophilicity, size, and the number of hydrogen bond donors and acceptors, concepts famously summarized in Lipinski's Rule of Five.[3][4][5][6] A charged piperidine ring significantly compromises the lipophilicity required for efficient membrane transit.

Q2: What are the most critical physicochemical properties I should examine first for my piperidine derivative?

Before running complex cellular assays, a thorough analysis of your compound's fundamental properties can be highly predictive.

  • pKa (Acid Dissociation Constant): This is arguably the most critical parameter for a basic compound like a piperidine derivative. The pKa of piperidine itself is high, around 11.1.[2] This means that at a physiological pH of 7.4, it will be almost entirely in its protonated, charged form. You need to know the pKa of your specific derivative, as substituents on the ring can alter it. The goal is to have a pKa that allows for a significant fraction of the neutral, membrane-permeant species to exist at pH 7.4.

  • LogP and LogD: LogP is the partition coefficient of the neutral molecule between octanol and water, indicating its lipophilicity. LogD is the distribution coefficient at a specific pH (e.g., LogD7.4) and accounts for both the neutral and ionized forms. For basic compounds, LogD7.4 is often significantly lower than LogP because of protonation. A low LogD7.4 is a strong indicator of poor permeability.

  • Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms (oxygens, nitrogens, and attached hydrogens). High PSA is associated with poor membrane permeability. The charged nitrogen of a protonated piperidine contributes significantly to the overall PSA.

Table 1: Key Physicochemical Properties and Their Impact on Permeability

PropertyDesired Range for Good PermeabilityImpact of Piperidine RingTroubleshooting Focus
pKa 7.5 - 10.5[7]Typically high (>10), leading to >99% ionization at pH 7.4.Reduce basicity through chemical modification.
LogD at pH 7.4 1 - 3Often low due to high ionization.Increase lipophilicity of the neutral form.
Molecular Weight (MW) < 500 Da[4][6]The piperidine ring itself is small, but substituents can increase MW.Keep modifications efficient to stay within the desired range.
Hydrogen Bond Donors (HBD) ≤ 5[4][6]The protonated piperidine N-H is a strong HBD.Mask the HBD through chemical strategies.
Polar Surface Area (TPSA) < 76 Ų[7]The charged nitrogen significantly increases TPSA.Reduce overall polarity and charge.
Q3: You mentioned pKa is critical. How can I modulate the basicity of the piperidine nitrogen?

Lowering the pKa of the piperidine nitrogen is a primary strategy to increase the population of the neutral, membrane-permeable species at physiological pH. This can be achieved through several medicinal chemistry approaches:

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the piperidine ring or on adjacent carbons can pull electron density away from the nitrogen, making its lone pair less available for protonation and thus lowering the pKa.[7][8]

  • Bioisosteric Replacement: In some cases, replacing the piperidine with a less basic bioisostere might be a viable, albeit more involved, strategy.[7]

Section 2: A Step-by-Step Experimental Troubleshooting Guide

If initial physicochemical analysis points to a permeability issue, the next step is to quantify it experimentally and diagnose the specific mechanism of poor transport.

Troubleshooting_Workflow start Low Cell-Based Activity Observed physchem Step 1: Analyze Physicochemical Properties (pKa, LogD7.4, TPSA) start->physchem pampa Step 2: Run PAMPA Assay (Assesses Passive Diffusion) physchem->pampa interpret_pampa Interpret PAMPA Results pampa->interpret_pampa caco2 Step 3: Run Bidirectional Caco-2 Assay (Assesses Passive + Active Transport) interpret_pampa->caco2 Good Permeability poor_passive Problem: Poor Intrinsic Permeability interpret_pampa->poor_passive Low Permeability interpret_caco2 Interpret Caco-2 Results caco2->interpret_caco2 efflux Problem: Active Efflux is Occurring interpret_caco2->efflux High Efflux Ratio (>2) good_perm Permeability is Likely Not the Issue interpret_caco2->good_perm Low Efflux Ratio (<2) medchem Solution: Medicinal Chemistry Optimization (e.g., Lower pKa, Increase Lipophilicity, Prodrugs) poor_passive->medchem efflux->medchem

Caption: A workflow for troubleshooting low cell permeability.

Q4: How do I choose the right initial assay to measure permeability? PAMPA or Caco-2?

Your first experimental step should be to determine if the issue is with passive diffusion. For this, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[9][10]

  • PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[11][12] Its key advantage is that it only measures passive permeability, making it a clean and direct assessment of a molecule's intrinsic ability to cross a lipid barrier. It is fast, inexpensive, and avoids the complexities of cellular machinery like transporters.[9][11]

  • Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[13][14][15][16] This model is more complex and accounts for passive diffusion, paracellular transport (between cells), and, crucially, active transport via uptake and efflux proteins.[13][14][15]

Recommendation: Start with PAMPA. It provides a clear "yes/no" answer to the question of passive diffusion. If your compound fails the PAMPA test, you know you have a fundamental physicochemical problem to solve.

Table 2: Comparison of Initial Permeability Assays

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model System Artificial lipid-infused membrane[9][12]Differentiated Caco-2 cell monolayer[14][15]
Transport Measured Passive diffusion only[9][12]Passive diffusion, active transport (efflux/uptake), paracellular transport[15]
Primary Use High-throughput screening for intrinsic permeabilityPredicting in vivo intestinal absorption and identifying efflux substrates[13][14]
Complexity & Cost Low complexity, low cost, fast turnaround[11]High complexity, higher cost, slow (cells require ~21 days to differentiate)[17]
When to Use First Always. To establish a baseline of passive diffusion.After PAMPA, to investigate reasons for poor in vivo correlation or to test for active efflux.
Q5: My compound has good permeability in the PAMPA assay but still shows poor results in cell-based assays. What's happening?

This is a classic and highly informative result. It strongly suggests that your compound is a substrate for an efflux transporter .

Efflux transporters are proteins on the cell surface that act as pumps, actively removing foreign substances (xenobiotics) from the cytoplasm.[18][19][20] The most notorious of these is P-glycoprotein (P-gp) .[18][19] Your compound has the right physicochemical properties to diffuse into the cell (as shown by PAMPA), but it is being pumped back out before it can reach its intracellular target.

Efflux_Mechanism cluster_cell Cell Interior (Cytoplasm) Drug_In Drug Pgp P-gp Efflux Pump Drug_In->Pgp Binding Extracellular Extracellular Space Extracellular->Drug_In Passive Diffusion (Permeable) Pgp->Extracellular Active Efflux (ATP-dependent)

Caption: The mechanism of P-glycoprotein (P-gp) mediated drug efflux.

To confirm this, you must run a bidirectional Caco-2 assay . In this experiment, you measure the permeability of your compound in both directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut lumen.

The result is expressed as an Efflux Ratio (ER) , which is the ratio of Papp(B-A) / Papp(A-B). A high efflux ratio (generally >2) is a clear indication that your compound is being actively transported out of the cells.[14]

Q6: My Caco-2 assay shows a high efflux ratio. How can I be certain it's P-gp and what can I do about it?

To definitively prove P-gp involvement, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil .[18][21][22][23]

If co-incubation with verapamil significantly reduces the efflux ratio (by decreasing the B→A transport), you have confirmed your compound is a P-gp substrate.[24]

Addressing P-gp efflux is a significant medicinal chemistry challenge. Strategies include:

  • Structural Modification: Making subtle changes to the molecule to disrupt its recognition and binding by P-gp. This is often a process of trial and error.

  • Increasing Permeability: Sometimes, if the passive permeability is made exceptionally high, the rate of diffusion into the cell can overwhelm the rate of efflux.

  • Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" polar groups from both the solvent and efflux transporters, effectively making the molecule more lipophilic and less recognizable by P-gp.[25][26][27][28][29]

Section 3: Key Experimental Protocols

Here are streamlined protocols for the key assays discussed. Always include appropriate controls (e.g., high- and low-permeability standards) for data validation.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., lecithin) in an organic solvent like dodecane.

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter donor plate (PVDF membrane) and allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Compound Solutions: Dissolve test compounds and controls in a buffer solution (e.g., PBS at pH 7.4) to a final concentration (e.g., 10 µM).

  • Fill Acceptor Plate: Add fresh buffer to each well of a 96-well acceptor plate.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor buffer.

  • Add Compounds to Donor Plate: Add the compound solutions to the donor wells.

  • Incubate: Cover the assembly and incubate for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.[10][12]

  • Analyze: Separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Pe) is then calculated. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[9]

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.[17] Culture at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), indicating tight junction formation.[17]

  • Prepare Dosing Solutions: Dissolve test compounds, controls, and (if needed) a P-gp inhibitor like verapamil in transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Perform Transport Study (A→B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • Collect samples from the basolateral chamber at specified time points.

  • Perform Transport Study (B→A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions.

    • Collect samples from the apical chamber.

  • Analyze: Quantify the concentration of the compound in all collected samples by LC-MS/MS. Calculate the apparent permeability (Papp) for each direction and determine the efflux ratio.

References
  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
  • Dey, S., et al. (2023). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife, 12, e84937. Retrieved from [Link]

  • García-Báez, E. V., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 11(8), 949. Retrieved from [Link]

  • Jain, S., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17. Retrieved from [Link]

  • Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41. Retrieved from [Link]

  • Bajad, S., et al. (2001). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 39(8), 776-781. Retrieved from [Link]

  • Dahl, G., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 61(15), 6877-6887. Retrieved from [Link]

  • Nishikawa, M., et al. (2017). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. Traditional & Kampo Medicine, 4(2), 65-70. Retrieved from [Link]

  • Pandey, P., et al. (2017). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1590-1603. Retrieved from [Link]

  • Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 27, 99-101. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Gil, M. C., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 254. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Marzolini, C., et al. (2004). Role of P-glycoprotein in drug disposition. Current Drug Metabolism, 5(4), 279-291. Retrieved from [Link]

  • Dahl, G., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 9(8), 812-817. Retrieved from [Link]

  • Scott, D. E., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(1), 81-86. Retrieved from [Link]

  • Kumar, A., et al. (2022). Permeability enhancement techniques for poorly permeable drugs: A review. GSC Biological and Pharmaceutical Sciences, 20(2), 209-218. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. Retrieved from [Link]

  • Anderson, A. C. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(10), 3359-3373. Retrieved from [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics, 1(1), 26-35. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Current Drug Metabolism, 4(3), 223-234. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • Neuhoff, S., et al. (2005). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 35(3), 231-251. Retrieved from [Link]

  • Leopoldo, M., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 61(1), 187-202. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Kerppola, R. E., et al. (2013). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Journal of Biological Chemistry, 288(10), 7125-7135. Retrieved from [Link]

  • White, T. R., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Organic & Biomolecular Chemistry, 20(29), 5777-5781. Retrieved from [Link]

  • Sura, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. Retrieved from [Link]

  • H-Y. Ji, et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 821-825. Retrieved from [Link]

  • Jämbeck, J. P. M., & Lyubartsev, A. P. (2018). Drug–Membrane Permeability across Chemical Space. Journal of Physical Chemistry B, 122(24), 6407-6418. Retrieved from [Link]

  • Khavrutskii, I. V., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3566-3574. Retrieved from [Link]

  • ResearchGate. (n.d.). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]

  • van Asperen, J., et al. (2000). How significant is the role of P-glycoprotein in drug absorption and brain uptake? Journal of Pharmacy and Pharmacology, 52(10), 1195-1200. Retrieved from [Link]

  • Kim, J. Y., et al. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology, 33(5), 655-663. Retrieved from [Link]

  • Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(4), 868. Retrieved from [Link]

  • Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Lousa, D., et al. (2020). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 22(30), 17091-17099. Retrieved from [Link]

  • Dahl, G., et al. (2018). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. SciLifeLab Publications. Retrieved from [Link]

  • Hsiao, P., et al. (2006). Verapamil P-glycoprotein Transport across the Rat Blood-Brain Barrier: Cyclosporine, a Concentration Inhibition Analysis, and Comparison with Human Data. Journal of Pharmacology and Experimental Therapeutics, 317(2), 704-710. Retrieved from [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved from [Link]

  • Wang, X., et al. (2016). Influence of verapamil on the pharmacokinetics of oridonin in rats. Pharmaceutical Biology, 54(12), 2953-2958. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Bioassays with 3-Iodo-2-piperidin-1-ylpyridine

Status: Operational Ticket ID: BIO-3I2P-TS Subject: Resolving potency shifts, non-monotonic dose responses, and variability in IC50/EC50 data. Executive Summary Inconsistent bioassay results with 3-Iodo-2-piperidin-1-ylp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIO-3I2P-TS Subject: Resolving potency shifts, non-monotonic dose responses, and variability in IC50/EC50 data.

Executive Summary

Inconsistent bioassay results with 3-Iodo-2-piperidin-1-ylpyridine are rarely due to random error. They typically stem from three specific physicochemical liabilities intrinsic to this scaffold: colloidal aggregation , photolytic deiodination , and heavy-atom fluorescence quenching .

This guide bypasses generic advice to focus on the molecular-level interactions driving these failures. It provides self-validating protocols to stabilize your compound and sanitize your data.

Module 1: The "Invisible" Variable – Colloidal Aggregation[1][2]

The Issue: You observe steep Hill slopes (>2.0), flat structure-activity relationships (SAR), or potency that shifts significantly with enzyme concentration.

The Mechanism: The combination of the lipophilic iodine atom and the piperidine ring creates a surfactant-like geometry. In aqueous buffers (PBS, HEPES), this molecule tends to form colloidal aggregates rather than a true solution. These 100–400 nm particles non-specifically adsorb proteins, inhibiting enzymes by "sequestration" rather than specific binding. This is the leading cause of false positives in HTS.

Diagnostic Workflow

Use this decision tree to distinguish between true solubility issues (precipitation) and colloidal aggregation.

Aggregation_Logic Start Start: Inconsistent IC50 Data Step1 Step 1: Visual Inspection (Precipitate visible?) Start->Step1 Precip Issue: Solubility Limit Action: Increase DMSO % or Change Buffer pH Step1->Precip Yes Step2 Step 2: Add 0.01% Triton X-100 (Re-run Assay) Step1->Step2 No (Clear Solution) ResultA Potency Lost/Reduced Step2->ResultA ResultB Potency Retained Step2->ResultB ConclusionA Diagnosis: Colloidal Aggregator (False Positive) ResultA->ConclusionA ConclusionB Diagnosis: True Binder (Proceed to Module 2) ResultB->ConclusionB

Caption: Diagnostic logic flow to isolate colloidal aggregation artifacts using detergent sensitivity.

Corrective Protocol: The Detergent Challenge
  • Preparation: Prepare two parallel assay plates.

    • Plate A: Standard assay buffer.

    • Plate B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 or freshly prepared 0.005% Tween-80 .

  • Execution: Run the dose-response curve for 3-Iodo-2-piperidin-1-ylpyridine on both plates.

  • Analysis:

    • If the IC50 shifts by >10-fold (potency drops) in Plate B, the compound is an aggregator. The detergent disrupts the colloid, revealing the true (inactive) state.

    • Note: Ensure your protein target tolerates the detergent control first.

Module 2: Chemical Integrity – The Iodine Liability

The Issue: Potency decreases over time (e.g., stock solution is active on Day 1, inactive on Day 7) or varies between clear and amber tubes.

The Mechanism: The C–I bond on the pyridine ring is weak (~65 kcal/mol) and highly susceptible to homolytic cleavage upon exposure to UV/blue light. This generates a reactive radical species that abstracts hydrogen from the solvent (DMSO or buffer), leading to deiodination (formation of 2-piperidin-1-ylpyridine). The deiodinated byproduct often has drastically different biological activity.

Degradation Pathway

Photolysis Compound 3-Iodo-2-piperidin-1-ylpyridine Radical Pyridyl Radical (C•) + Iodine Radical (I•) Compound->Radical Homolytic Cleavage Light UV/Blue Light (hν) Light->Compound Product 2-Piperidin-1-ylpyridine (Deiodinated Artifact) Radical->Product H-Abstraction (Solvent)

Caption: Photolytic degradation mechanism of the C-I bond leading to inactive byproducts.

Corrective Protocol: Handling & Storage
  • Amber Glass Only: Never store stock solutions in clear glass or plastic. Use amber borosilicate vials.

  • Avoid Freeze-Thaw: Aliquot stocks immediately. Repeated freeze-thaw cycles introduce condensation and oxygen, accelerating N-oxidation of the piperidine ring.

  • LC-MS Check: Before any critical campaign, run a quick LC-MS.

    • Parent Mass: Look for [M+H]+ corresponding to the iodinated species.

    • Warning Sign: A peak at [M-126] indicates loss of Iodine (replaced by H).

Module 3: Assay Interference – The Heavy Atom Effect

The Issue: In fluorescence-based assays (e.g., FRET, Fluorescence Polarization), the compound appears to be a "super-inhibitor" with >100% inhibition, or the baseline fluorescence drops.

The Mechanism: Iodine is a heavy atom. It facilitates intersystem crossing , which effectively quenches the fluorescence of nearby fluorophores (especially fluorescein or rhodamine derivatives) via the Heavy Atom Effect . This is a physical quenching phenomenon, not biological inhibition.

Troubleshooting Matrix
ObservationLikely CauseValidation Step
Signal drops in "No Enzyme" control Fluorescence QuenchingAdd compound to fluorophore only (no enzyme). If signal drops, it's a quencher.
IC50 changes with pH Ionization (Piperidine pKa ~11)The piperidine is protonated at pH 7.4. Ensure buffer capacity (>50mM HEPES) to prevent local pH shifts.
Precipitate in well Solubility LimitCheck OD600 (turbidity). If >0.05 above background, compound has crashed out.
Frequently Asked Questions (FAQ)

Q: Can I use DMSO concentrations higher than 1% to solve the solubility issue? A: Proceed with caution. While 3-Iodo-2-piperidin-1-ylpyridine is soluble in DMSO, most enzymes and cells tolerate only up to 0.5–1% DMSO. Exceeding this often denatures the protein target, creating a new source of artifacts. Use the Detergent Protocol (Module 1) instead of increasing DMSO.

Q: Why is my IC50 different in phosphate buffer vs. TRIS? A: This is likely due to the piperidine moiety . Piperidine is a secondary amine base. If your buffer concentration is low (<20 mM), the compound itself (if at high µM concentrations) can shift the pH in the well, affecting enzyme activity. Always use strong buffers (e.g., 50 mM HEPES or Tris) to "lock" the pH.

Q: Is the iodine atom reactive towards my protein? A: Generally, aryl iodides are stable towards nucleophiles under physiological conditions. However, if your buffer contains transition metals (e.g., trace copper or palladium from other processes) and reducing agents, metal-catalyzed cross-coupling is theoretically possible, though rare in bioassays. Photolysis (Module 2) is the much higher risk.

References
  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Interference by Aggregation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[2] (Reference for Heavy Atom Effect/Quenching mechanisms).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Analysis of 3-Iodo-2-piperidin-1-ylpyridine by HPLC

Topic: 3-Iodo-2-piperidin-1-ylpyridine purity analysis by HPLC Content Type: Publish Comparison Guide Executive Summary & Scientific Context 3-Iodo-2-piperidin-1-ylpyridine (CAS: 113048-26-3) is a critical heterocyclic i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-2-piperidin-1-ylpyridine purity analysis by HPLC Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

3-Iodo-2-piperidin-1-ylpyridine (CAS: 113048-26-3) is a critical heterocyclic intermediate, frequently employed in Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize complex pharmaceutical scaffolds (e.g., kinase inhibitors). Its structural core features a basic pyridine nitrogen and a tertiary piperidine amine, creating a unique "push-pull" electronic system that complicates chromatographic separation.

The Challenge: Standard reverse-phase HPLC methods often fail for this class of compounds. The basic nitrogen moieties interact strongly with residual silanols on silica-based columns, leading to severe peak tailing, retention time instability, and poor resolution from key impurities like 2-chloro-3-iodopyridine (starting material) and 3-iodo-2-hydroxypyridine (hydrolysis byproduct).

The Solution: This guide objectively compares two distinct methodological approaches:

  • Method A (Traditional): Low pH (Acidic) Mobile Phase on a standard C18 column.

  • Method B (Recommended): High pH (Basic) Mobile Phase on a Hybrid Silica C18 column.

Mechanistic Comparison of Methodologies

Method A: The Acidic Approach (Traditional)
  • Principle: Uses low pH (pH < 3.[1]0) to fully protonate the pyridine nitrogen (

    
    ). The ionized analyte is more soluble in the aqueous phase but interacts less with the hydrophobic stationary phase.
    
  • Drawback: While protonation suppresses silanol interactions to some degree, the charged species elutes early (low

    
    ), often co-eluting with polar impurities.
    
Method B: The High pH Approach (Optimized)
  • Principle: Uses high pH (pH 10.0) to maintain the analyte in its neutral (uncharged) state.

  • Advantage: The neutral molecule exhibits maximal hydrophobic interaction with the C18 ligand, increasing retention and resolution. Furthermore, high pH suppresses the ionization of residual silanols (

    
     is prevented if the column is designed for it), resulting in superior peak symmetry.
    
Comparative Data Summary
ParameterMethod A (Acidic, Formic Acid)Method B (High pH, NH₄HCO₃)Status
Column Standard C18 (5 µm)Hybrid C18 (XBridge/Gemini)Critical
Mobile Phase pH pH 2.5pH 10.0Critical
Retention Time (

)
4.2 min (Early elution)8.5 min (Optimal retention)Improved
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Superior
Resolution (

)
1.5 (Marginal)> 3.0 (Baseline separation)Superior
Plate Count (

)
~4,500~12,000High Efficiency

Detailed Experimental Protocols

Reagents and Standards
  • Target Analyte: 3-Iodo-2-piperidin-1-ylpyridine (>98% purity).

  • Impurity A: 2-Chloro-3-iodopyridine (Starting Material).

  • Impurity B: Piperidine (Reagent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

Protocol 1: Method A (Acidic Screening)
  • Column: Zorbax Eclipse Plus C18,

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: UV @ 254 nm.[5]

  • Observation: Peak tailing is observed due to silanol activity; Piperidine elutes in the void volume.

Protocol 2: Method B (High pH Optimization - Recommended)
  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 µm (or Phenomenex Gemini NX).
    
    • Note: Standard silica columns will dissolve at pH 10. You MUST use a Hybrid particle column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][3][5][6]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Method Validation Logic Pathway

The following diagram illustrates the decision-making process for selecting the optimal method for basic heterocycles like 3-Iodo-2-piperidin-1-ylpyridine.

MethodSelection Start Start: Analyte Assessment (Basic Pyridine Derivative) CheckPKa Determine pKa (Pyridine N ~ 6.5) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision AcidicPath Method A: Low pH (< 3.0) Protonated State (BH+) Decision->AcidicPath Standard Protocol BasicPath Method B: High pH (> 9.0) Neutral State (B) Decision->BasicPath Optimized Protocol Silanol Risk: Silanol Interaction (Peak Tailing) AcidicPath->Silanol ResultA Result: Poor Symmetry Low Retention Silanol->ResultA ColumnSel Requirement: Hybrid Silica Column (pH Stable) BasicPath->ColumnSel Hydrophobic Maximized Hydrophobic Interaction (High Retention) ColumnSel->Hydrophobic ResultB Result: Sharp Peaks High Resolution Hydrophobic->ResultB

Caption: Decision tree for HPLC method development of basic pyridine derivatives, contrasting charge-state strategies.

Troubleshooting & Impurity Profile

When analyzing 3-Iodo-2-piperidin-1-ylpyridine, specific impurities indicate synthesis failures. Use the Relative Retention Times (RRT) below (based on Method B) to identify them.

CompoundStructure NoteRRT (approx)Origin
Piperidine Aliphatic amine0.15 (Void)Excess Reagent
3-Iodo-2-hydroxypyridine Hydroxyl sub.0.45Hydrolysis
2-Chloro-3-iodopyridine Halogen sub.0.85Starting Material
3-Iodo-2-piperidin-1-ylpyridine Target 1.00 Product
Bis-piperidinyl adduct Displaced Iodine1.25Over-reaction

Key Insight: If the "Starting Material" peak (RRT 0.85) is co-eluting with the main peak, decrease the initial organic concentration in Method B to 5% to flatten the gradient slope.

References

  • Dolan, J. W. (2008). A Guide to HPLC Method Development for Basic Compounds. LCGC North America. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Vertex AI Search. (2023). Synthesis and impurity profiling of aminopyridine derivatives.
  • Sielc Technologies . (2025). HPLC Separation of Pyridine Derivatives on Mixed-Mode Columns. Link

Sources

Validation

Reproducibility of 3-Iodo-2-piperidin-1-ylpyridine synthesis methods

Reproducibility Guide: Synthesis of 3-Iodo-2-piperidin-1-ylpyridine Executive Summary The synthesis of 3-iodo-2-piperidin-1-ylpyridine (Target Structure: Pyridine ring substituted at C2 with piperidine and C3 with iodine...

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis of 3-Iodo-2-piperidin-1-ylpyridine

Executive Summary The synthesis of 3-iodo-2-piperidin-1-ylpyridine (Target Structure: Pyridine ring substituted at C2 with piperidine and C3 with iodine) presents a classic regioselectivity challenge.[1] While multiple routes exist, reproducibility is often compromised by incorrect isomer formation (e.g., 3-piperidinyl-2-iodopyridine) or incomplete conversion.[1]

This guide recommends Nucleophilic Aromatic Substitution (


)  on 2-chloro-3-iodopyridine as the "Gold Standard" for reproducibility. This method leverages the natural electronic activation of the pyridine C2 position, ensuring 100% regiocontrol. Alternative methods, such as direct lithiation or metal-catalyzed cross-coupling, are analyzed but flagged for specific risks regarding selectivity and cost.[1]

Part 1: Scientific Foundation & Strategic Analysis

To guarantee reproducibility, one must understand the electronic landscape of the pyridine ring.

  • The

    
     Advantage (Method A): 
    The C2 position of a pyridine ring is electron-deficient due to the inductive effect of the adjacent nitrogen. A halogen at C2 (Cl or F) is highly activated for nucleophilic attack by amines (piperidine). Crucially, the iodine atom at C3 is not  activated for 
    
    
    
    and is sterically hindered. Therefore, reacting 2-chloro-3-iodopyridine with piperidine selectively displaces the C2-chlorine, leaving the C3-iodine intact.[1] This is a self-validating regiochemical outcome.[1]
  • The Cross-Coupling Trap (Method B - Not Recommended): Palladium-catalyzed amination (Buchwald-Hartwig) typically proceeds via oxidative addition. Pd(0) inserts faster into C-I bonds than C-Cl bonds. Consequently, subjecting 2-chloro-3-iodopyridine to Pd-catalysis would likely yield the wrong isomer (2-chloro-3-piperidinylpyridine) or a mixture, making this route chemically unsound for the target.[1]

  • The Direct Lithiation Risk (Method C): Lithiation of 2-(piperidin-1-yl)pyridine creates a competition between C3 (ortho-lithiation directed by the piperidine nitrogen) and C6 (acidic proton adjacent to ring nitrogen). While feasible, this method requires cryogenic conditions (-78°C) and strict moisture control, lowering its robustness compared to Method A.

Part 2: Detailed Experimental Protocols

Method A: The Gold Standard ( Route)

High Reproducibility | High Regio-Fidelity | Scalable

Workflow Overview:

  • Precursor Synthesis: Selective C3-iodination of 2-chloropyridine via Directed Ortho-Metalation (DoM).

  • Substitution: Displacement of C2-Cl by piperidine.

Step 1: Preparation of 2-Chloro-3-iodopyridine Note: This intermediate is commercially available (CAS 78607-36-0), but in-house synthesis ensures freshness, which is critical for iodine stability.[1]

  • Reagents: 2-Chloropyridine (1.0 equiv), LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv), Iodine (

    
    ) (1.2 equiv), dry THF.
    
  • Protocol:

    • Charge a flame-dried Schlenk flask with dry THF and 2-chloropyridine under Argon. Cool to -78°C .[1][2]

    • Add LDA/LTMP dropwise over 30 minutes. The chlorine atom directs lithiation to the C3 position (ortho-effect). Stir for 2 hours at -78°C.

    • Dissolve

      
       in dry THF and add dropwise to the lithiated species.
      
    • Allow to warm to room temperature (RT) over 4 hours.

    • Quench: Saturated aqueous

      
       (to remove excess iodine) followed by extraction with EtOAc.
      
    • Purification: Recrystallization from heptane or flash column (Hexane/EtOAc).[3]

    • Checkpoint: Confirm product identity (NMR). Absence of C3-proton signal confirms iodination.

Step 2: Synthesis of 3-Iodo-2-piperidin-1-ylpyridine

  • Reagents: 2-Chloro-3-iodopyridine (1.0 equiv), Piperidine (3.0 equiv),

    
     (2.0 equiv), DMF or DMSO (Solvent).
    
  • Protocol:

    • Dissolve 2-chloro-3-iodopyridine in DMF (0.5 M concentration).

    • Add powdered

      
       and piperidine.
      
    • Thermal Activation: Heat to 90–100°C for 12–16 hours.

      • Why: The C2-Cl bond is activated, but the adjacent bulky iodine atom creates steric hindrance, requiring elevated temperatures compared to simple 2-chloropyridine.

    • Monitoring: TLC/LC-MS. Look for the disappearance of the starting chloride.

    • Workup: Pour into ice water. The product is lipophilic and will often precipitate or oil out. Extract with DCM.

    • Purification: Silica gel chromatography (0-10% MeOH in DCM).

    • Yield: Typically 85-95%.[1]

Method B: High-Throughput Alternative (Use with Caution)

2-Fluoro-3-iodopyridine Precursor[1]

If reaction time in Method A is a bottleneck, substitute 2-chloro-3-iodopyridine with 2-fluoro-3-iodopyridine .

  • Advantage: Fluoride is a superior leaving group in

    
     due to higher electronegativity (stabilizing the Meisenheimer intermediate).
    
  • Adjustment: Reaction proceeds at RT to 50°C in 4 hours.

  • Cost: The fluoro-precursor is significantly more expensive.

Part 3: Comparative Analysis & Data

FeatureMethod A (

- Cl)
Method B (

- F)
Method C (Direct Lithiation)
Precursor 2-Chloro-3-iodopyridine2-Fluoro-3-iodopyridine2-(Piperidin-1-yl)pyridine
Regioselectivity 100% (C2 attack) 100% (C2 attack) Variable (C3 vs C6 mix)
Reaction Temp 90–100°C25–50°C-78°C
Cost Efficiency HighLow (Precursor cost)Medium (Cryogenic)
Scalability Excellent (kg scale)GoodPoor (Lithiation limits)
Reproducibility High Very High Low

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence that dictates the success of Method A/B over Catalytic routes.

ReactionPathways cluster_0 Mechanism of Action Start Start: 2-Chloro-3-iodopyridine MethodA Method A: SNAr Conditions (Piperidine, Heat, Base) Start->MethodA Preferred Route MethodCat Method X: Pd-Catalysis (Buchwald-Hartwig) Start->MethodCat Avoid InterA Transition State: Nucleophilic Attack at C2 (Activated by N) MethodA->InterA Product Target: 3-Iodo-2-piperidin-1-ylpyridine (CORRECT ISOMER) InterA->Product Cl Displacement InterCat Intermediate: Oxidative Addition at C3-I (Weakest Bond) MethodCat->InterCat WrongProd Product: 2-Chloro-3-piperidinylpyridine (WRONG ISOMER) InterCat->WrongProd I Displacement

Caption: Comparative pathway analysis demonstrating why SNAr (Method A) yields the correct regiochemistry while Pd-catalysis fails due to preferential C-I bond activation.

Part 5: References

  • Kinetics of Piperidine Substitution (

    
    ): 
    Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
    Source: National Institutes of Health (NIH) / J Org Chem.
    URL:[Link]
    
  • Regioselectivity in Pyridine Iodination: Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[4][5] Source: Royal Society of Chemistry (Chem. Commun.). URL:[Link]

  • Buchwald-Hartwig Selectivity Challenges: Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Discusses Ar-I vs Ar-Cl reactivity). Source: WuXi AppTec. URL:[Link]

Sources

Comparative

A Comparative Guide to a Validated LC-MS/MS Method for the Quantification of 3-Iodo-2-piperidin-1-ylpyridine in Human Plasma

This guide provides a comprehensive overview and critical comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 3-Iodo-2-piperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and critical comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 3-Iodo-2-piperidin-1-ylpyridine in human plasma. This document is intended for researchers, scientists, and drug development professionals who require robust bioanalytical methods. The methodologies and validation parameters detailed herein are grounded in the principles outlined by major regulatory bodies, ensuring a scientifically sound and defensible approach.

Introduction: The "Why" Behind Methodological Choices

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies.[1] For 3-Iodo-2-piperidin-1-ylpyridine, a novel therapeutic agent, a highly selective and sensitive analytical method is paramount. LC-MS/MS is the gold standard for such applications, offering superior selectivity and sensitivity compared to other techniques like HPLC-UV.[2][3] This guide will not only present a validated method but also delve into the rationale for key experimental decisions, providing a deeper understanding of the bioanalytical process.

Our approach to method validation is aligned with the stringent requirements of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 guideline.[1][4][5] The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[4]

The LC-MS/MS Method: A Step-by-Step Protocol with Rationale

A robust and reliable LC-MS/MS method hinges on the careful optimization of several key stages, from sample preparation to data acquisition. The following protocol has been developed and validated to ensure high-quality data for the quantification of 3-Iodo-2-piperidin-1-ylpyridine.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample for enhanced sensitivity. For 3-Iodo-2-piperidin-1-ylpyridine in human plasma, a liquid-liquid extraction (LLE) was chosen for its efficiency and ability to produce a clean extract.[6]

Protocol:

  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a deuterated analog of 3-Iodo-2-piperidin-1-ylpyridine at 100 ng/mL). The use of a stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and can compensate for matrix effects and instrument instability.[6]

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.2) for injection into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

SamplePrepWorkflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Extraction Solvent (MTBE) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Chromatographic Separation: Isolating the Analyte

The liquid chromatography step separates the analyte from other components in the reconstituted sample before it enters the mass spectrometer. A C18 column is a common choice for its versatility and ability to retain a wide range of small molecules.[7]

Table 1: Optimized LC Parameters

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 3 minA gradient elution allows for the separation of compounds with a range of polarities and a shorter run time.[6]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometric Detection: Sensitive and Specific Quantification

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[8] The instrument is tuned to detect a specific precursor ion of the analyte and a corresponding product ion, minimizing the chances of detecting interfering substances.

Table 2: Optimized MS Parameters

Parameter3-Iodo-2-piperidin-1-ylpyridineInternal Standard
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for nitrogen-containing compounds.
Precursor Ion (Q1) m/z 289.0m/z 294.0 (for a d5 labeled IS)
Product Ion (Q3) m/z 120.1m/z 125.1
Collision Energy Optimized for maximum signalOptimized for maximum signal
Dwell Time 100 ms100 ms

Method Validation: Demonstrating Fitness for Purpose

A full validation of a bioanalytical method should be performed to ensure its reliability for the intended application.[4] The following validation parameters were assessed according to FDA and EMA guidelines.[1][9]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard. No significant interferences were observed at the lower limit of quantification (LLOQ).

Linearity and Range

The linearity of the method was assessed by preparing calibration standards in blank plasma over a specified concentration range. A linear regression with a weighting factor of 1/x² is commonly used. The correlation coefficient (r²) should be greater than 0.99.

Table 3: Linearity of 3-Iodo-2-piperidin-1-ylpyridine Quantification

Concentration (ng/mL)Back-calculated Concentration (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.004.9098.0
10.010.3103.0
25.024.598.0
50.051.0102.0
100.099.099.0
200.0198.099.0
Linear Range 1.00 - 200.0 ng/mLr² > 0.995
Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. Both intra-day (within a single run) and inter-day (across multiple runs) accuracy and precision were evaluated.[2]

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.001.028.5102.01.049.8104.0
Low3.002.956.298.32.987.599.3
Medium30.030.84.5102.730.55.1101.7
High150.0148.53.899.0149.14.299.4

The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). The presented data meets these criteria.

Stability

The stability of 3-Iodo-2-piperidin-1-ylpyridine in human plasma must be evaluated under various conditions that mimic sample handling and storage.[10][11][12]

Table 5: Stability of 3-Iodo-2-piperidin-1-ylpyridine in Human Plasma

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)Conclusion
Bench-top 4 hours at room temp.98.5101.2Stable
Freeze-thaw 3 cycles97.299.8Stable
Long-term 30 days at -80°C99.1100.5Stable
Post-preparative 24 hours in autosampler101.5102.3Stable

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[10]

Logical Flow of Method Validation:

ValidationFlow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Assessment Accuracy->Stability Validated Validated Method Stability->Validated

Caption: Key Stages of Bioanalytical Method Validation.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, it is important to consider alternatives and understand their limitations.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is generally less sensitive and selective than LC-MS/MS. For the low concentrations often encountered in pharmacokinetic studies, HPLC-UV may not provide the required LLOQ. Furthermore, it is more susceptible to interferences from endogenous plasma components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, but it typically requires derivatization for polar compounds like 3-Iodo-2-piperidin-1-ylpyridine to make them volatile. This adds a step to the sample preparation process and can introduce variability.[3]

  • Immunoassays (e.g., ELISA): While often very sensitive, immunoassays are prone to cross-reactivity with structurally related compounds, including metabolites. The development of a specific antibody for a new chemical entity is also a time-consuming and expensive process.

The presented LC-MS/MS method offers a superior combination of sensitivity, selectivity, and throughput, making it the most suitable choice for the quantification of 3-Iodo-2-piperidin-1-ylpyridine in a drug development setting.

Conclusion

This guide has detailed a robust and validated LC-MS/MS method for the quantification of 3-Iodo-2-piperidin-1-ylpyridine in human plasma. The method demonstrates excellent linearity, accuracy, precision, and stability, meeting the stringent criteria set by regulatory authorities. The rationale behind the experimental choices has been explained to provide a comprehensive understanding of the bioanalytical process. In comparison to alternative techniques, the described LC-MS/MS method stands out as the most reliable and efficient approach for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ResearchGate. Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. [Link]

  • MDPI. LC–MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of Linarin. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • ICH. bioanalytical method validation and study sample analysis m10. [Link]

  • PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

  • ANTISEL. Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. [Link]

  • Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]

  • NIH. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NIH. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ACS Publications. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines | Analytical Chemistry. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • FDA. Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-Iodo-2-piperidin-1-ylpyridine

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-2-piperidin-1-ylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the foll...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-2-piperidin-1-ylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous compounds, including piperidine and other halogenated pyridines. A conservative approach is paramount; this compound should be treated as hazardous, assuming it may possess similar or greater toxicity than its structural relatives.

Hazard Analysis and Core Principles

3-Iodo-2-piperidin-1-ylpyridine incorporates three key structural features that inform its potential hazards: an iodinated pyridine ring and a piperidine moiety.

  • Pyridine Core: Pyridine and its derivatives are often volatile, possess a strong, unpleasant odor, and can be readily absorbed through inhalation and skin contact. They are typically treated as toxic and potentially harmful to the nervous system.[1]

  • Halogenation (Iodo- group): The presence of iodine can increase the chemical's reactivity and toxicity. Halogenated organic compounds may pose long-term health risks and can be harmful to aquatic life.

  • Piperidine Moiety: Piperidine is a cyclic amine that is corrosive and can cause severe skin burns and eye damage.[2][3] It is also flammable and toxic if inhaled or absorbed through the skin.[2][3]

Given these components, it is prudent to assume 3-Iodo-2-piperidin-1-ylpyridine is acutely toxic if swallowed or in contact with skin, causes severe skin and eye irritation or burns, and may be harmful if inhaled.[2][3][4] Long-term exposure effects are unknown, warranting stringent exposure controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. Assume all routes of exposure—inhalation, dermal, and ocular—are potential risks.

PPE CategoryRecommended EquipmentJustification and Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the liquid and potential vapors. Standard safety glasses are insufficient.[1][5]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Butyl rubber or Neoprene over Nitrile).Nitrile gloves offer good general protection for incidental contact, but Butyl rubber or Neoprene are recommended for extended contact with corrosive amines and halogenated compounds.[1][6] Double-gloving minimizes risk during glove removal.[7] Gloves should be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[8]
Body Protection Chemical-resistant lab coat or a disposable chemical-protective suit with long sleeves.Provides a barrier against incidental splashes and contamination. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][7] A respirator provides an essential secondary layer of protection, especially if the fume hood's performance is uncertain or during spill response.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical to ensure safety throughout the entire lifecycle of handling this chemical.

  • Ventilation: All work involving 3-Iodo-2-piperidin-1-ylpyridine, including weighing and solution preparation, must occur inside a certified chemical fume hood.[7]

  • Emergency Equipment: Verify that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[7]

  • Spill Kit: A dedicated spill kit must be available in the laboratory. It should contain absorbent materials like sand or diatomaceous earth, and appropriate containers for hazardous waste.[9][10]

  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before moving it into the fume hood.

  • Transfer: Use appropriate chemical-resistant tools (e.g., spatulas) for transferring the solid. Avoid generating dust. If the compound is a liquid, use a calibrated pipette or syringe.

  • Storage: When not in use, the compound must be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11]

The following diagram illustrates the mandatory workflow for handling 3-Iodo-2-piperidin-1-ylpyridine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_spill 3. Locate Spill Kit & Eyewash prep_hood->prep_spill handle_weigh 4. Weigh/Transfer Compound prep_spill->handle_weigh handle_react 5. Perform Experiment handle_weigh->handle_react handle_seal 6. Securely Seal Container handle_react->handle_seal cleanup_decon 7. Decontaminate Workspace handle_seal->cleanup_decon cleanup_waste 8. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Iodo-2-piperidin-1-ylpyridine
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Reactant of Route 2
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